2,3-Dimethoxy-6-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-7(10(12)13)6(5-11)9(8)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFQMHMUVDCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-Dimethoxy-6-nitrobenzaldehyde CAS 2531-63-7 properties
An In-depth Technical Guide to 2,3-Dimethoxy-6-nitrobenzaldehyde (CAS 2531-63-7)
Authored by a Senior Application Scientist
Introduction: A Key Intermediate in Modern Organic Synthesis and Chemical Biology
2,3-Dimethoxy-6-nitrobenzaldehyde is an aromatic aldehyde carrying both electron-donating methoxy groups and a potent electron-withdrawing nitro group. This specific substitution pattern, particularly the ortho positioning of the nitro group to the aldehyde, imbues the molecule with unique reactivity and photochemical properties. While it serves as a versatile building block in various organic syntheses, its most prominent role is as a precursor to the 2,3-dimethoxy-6-nitrobenzyl (DMNB) group, a cornerstone photolabile protecting group (PPG) used extensively in chemical biology.[1][2]
Photolabile protecting groups, often referred to as "caging" groups, allow scientists to mask the function of a bioactive molecule.[3][4] The molecule remains inert until it is "uncaged" by exposure to light of a specific wavelength, releasing the active compound with high spatial and temporal precision. The DMNB cage, derived from 2,3-Dimethoxy-6-nitrobenzaldehyde, is favored for its efficient cleavage with near-UV light (~365 nm), a wavelength that minimizes damage to sensitive biological systems.[5][6] This guide provides an in-depth look at the properties, synthesis, and critical applications of this compound for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 2,3-Dimethoxy-6-nitrobenzaldehyde are fundamental to its handling, storage, and application in synthesis. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2531-63-7 | [2][7] |
| Molecular Formula | C₉H₉NO₅ | [8] |
| Molecular Weight | 211.17 g/mol | [8] |
| Appearance | Yellow to yellowish-brown crystalline powder | [9] |
| Melting Point | 42 - 44 °C (literature value for a related isomer) | [10] |
| Solubility | Soluble in organic solvents like ethanol, methanol, ether, acetone, chloroform, and toluene.[9] | [9] |
| Spectroscopic Data | Spectroscopic data including NMR, HPLC, and Mass Spectrometry are available for characterization. | [7][11] |
Synthesis and Reactivity Insights
Synthetic Pathway
The most common laboratory and industrial synthesis of 2,3-Dimethoxy-6-nitrobenzaldehyde involves the direct nitration of 2,3-dimethoxybenzaldehyde. The directing effects of the two methoxy groups and the aldehyde functionality guide the regioselectivity of the nitration.
The causality behind this experimental choice lies in the electronic nature of the aromatic ring. The methoxy groups are strong activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The position para to the 2-methoxy group and ortho to the 3-methoxy group (the C6 position) is sterically accessible and electronically activated, making it the primary site for electrophilic substitution by the nitronium ion (NO₂⁺).
A generalized protocol involves the careful addition of a nitrating agent (e.g., concentrated nitric acid) to a solution of 2,3-dimethoxybenzaldehyde in a suitable solvent like dichloromethane or a mixture of ether and acetic acid, often at reduced temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[12]
Core Reactivity
The reactivity of 2,3-Dimethoxy-6-nitrobenzaldehyde is dominated by its two key functional groups:
-
Aldehyde Group : It undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, and nucleophilic addition reactions, including condensations like the Knoevenagel and Perkin reactions.[13] The aldehyde's electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the ortho-nitro group, making it more susceptible to nucleophilic attack compared to its non-nitrated counterpart.[14]
-
Nitro Group : The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex heterocyclic compounds.
Core Application: Synthesis and Use as a Photolabile Protecting Group
The primary application for this compound is its conversion into a photolabile protecting group for alcohols, amines, and other nucleophilic species. The process involves two main stages: activation of the aldehyde and the subsequent "caging" reaction.
Experimental Protocol: Conversion to DMNB-Br and Caging of a Model Alcohol
This protocol describes a self-validating system. The successful synthesis of the bromide (Part 1) is confirmed by standard analytical techniques before its use in the caging reaction (Part 2), where the successful caging is validated by the disappearance of the starting alcohol and the appearance of the protected ether.
Part 1: Synthesis of 2,3-Dimethoxy-6-nitrobenzyl Bromide (DMNB-Br)
This two-step sequence first reduces the highly activated aldehyde to the corresponding benzyl alcohol, which is then converted to the more reactive benzyl bromide.
-
Reduction to Alcohol :
-
Dissolve 2.11 g (10 mmol) of 2,3-Dimethoxy-6-nitrobenzaldehyde in 50 mL of methanol in a round-bottom flask cooled to 0 °C in an ice bath.
-
Add 0.42 g (11 mmol) of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₄ is a mild and selective reducing agent that efficiently converts the aldehyde to an alcohol without affecting the nitro group.
-
Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 20 mL of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethoxy-6-nitrobenzyl alcohol.
-
-
Bromination of Alcohol :
-
Dissolve the crude alcohol (approx. 10 mmol) in 50 mL of anhydrous dichloromethane under an inert argon atmosphere.
-
Cool the solution to 0 °C and add 3.4 g (13 mmol) of triphenylphosphine (PPh₃).
-
Slowly add 2.3 g (13 mmol) of N-Bromosuccinimide (NBS) portion-wise. Causality: The combination of PPh₃ and NBS forms an intermediate phosphonium salt that facilitates a clean SN2-type conversion of the alcohol to the bromide, minimizing side reactions.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the target 2,3-Dimethoxy-6-nitrobenzyl bromide (DMNB-Br).
-
Part 2: Caging of a Model Alcohol (e.g., Cyclohexanol)
-
Reaction Setup :
-
To a solution of 1.0 g (10 mmol) of cyclohexanol in 40 mL of anhydrous dimethylformamide (DMF), add 0.48 g (12 mmol, 60% dispersion in oil) of sodium hydride (NaH) at 0 °C. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide, a much stronger nucleophile required for the subsequent etherification.
-
Stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
-
Caging Reaction :
-
Add a solution of the previously synthesized DMNB-Br (approx. 10 mmol) in 10 mL of anhydrous DMF to the alkoxide solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification :
-
Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the "caged" cyclohexyl ether.
-
Part 3: Photolytic Deprotection (Uncaging)
-
Dissolve the purified caged ether in a suitable solvent (e.g., methanol/water mixture) in a quartz cuvette.
-
Irradiate the solution with a UV lamp centered around 365 nm.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC to observe the disappearance of the starting material and the appearance of free cyclohexanol and the 2,3-dimethoxy-6-nitrosobenzaldehyde byproduct.[3]
Visualizing the Workflow
Caption: Workflow for the synthesis and application of a DMNB photolabile protecting group.
Safety and Handling
2,3-Dimethoxy-6-nitrobenzaldehyde is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[15]
-
Hazards : It may cause skin and serious eye irritation.[15] It is also suspected of damaging fertility or the unborn child and may cause respiratory irritation.[15] It is toxic to aquatic life with long-lasting effects.[15]
-
Handling : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16] Avoid breathing dust, fumes, or vapors.[15]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store under an inert atmosphere, such as nitrogen, to prevent degradation.[15]
-
First Aid : In case of skin contact, wash off immediately with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[17] If swallowed, rinse the mouth with water and consult a physician.[10]
Conclusion
2,3-Dimethoxy-6-nitrobenzaldehyde is more than a simple aromatic aldehyde; it is a sophisticated chemical tool. Its unique substitution pattern provides a gateway to the synthesis of the DMNB photolabile protecting group, a critical component in the field of optochemical biology. By enabling precise spatiotemporal control over the release of bioactive molecules, it empowers researchers to probe complex biological processes with unprecedented accuracy. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist looking to leverage its powerful capabilities in advanced organic synthesis and drug development.
References
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 2-Iodo-3-(trifluoromethyl)aniline.
- Thermo Fisher Scientific. (2010, November 24).
- Fisher Scientific. (2025, December 19).
- DC Fine Chemicals.
-
Kollár, L., & Kégl, T. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]
- Royal Society of Chemistry. (2017).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66581, 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]
- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
Patsnap. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from [Link]
- Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
-
Taylor & Francis Online. (2023, December 15). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]
-
ChemSrc. Professional Chemical Search Engine. Retrieved from [Link]
- BenchChem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde.
- BenchChem.
-
Harvard University. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Retrieved from [Link]
- ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- American Chemical Society. (2012, December 21). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
- ResearchGate. Photolabile Protecting Groups: Structure and Reactivity | Request PDF.
-
Home Sunshine Pharma. Paraldehyde CAS 123-63-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]
- University of Groningen. (2015, April 28).
-
Organic Syntheses. o-NITROBENZALDEHYDE. Retrieved from [Link]
- PTT Global Chemical Public Company Limited. (2025, May 4).
- Shaanxi Bloom Tech Co., Ltd. (2022, July 17). What is the purpose of 3-Nitrobenzaldehyde.
- MDPI. (2001, July 21). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction.
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- 17. fishersci.com [fishersci.com]
6-nitro-2,3-dimethoxybenzaldehyde chemical structure and molecular weight
[1]
Executive Summary & Chemical Identity
6-nitro-2,3-dimethoxybenzaldehyde (CAS: 2531-63-7) is a highly functionalized aromatic building block derived from o-veratraldehyde. It serves as a critical "strategic synthon" in medicinal chemistry, specifically for the construction of 5,6-oxygenated tetrahydroisoquinolines and related alkaloids.
Its structural uniqueness lies in the 1,2,3,6-substitution pattern . The steric crowding between the aldehyde (C1) and the nitro group (C6), combined with the electron-donating methoxy groups (C2, C3), creates a distinct electronic profile that dictates its reactivity in condensation and reduction reactions.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Notes |
| IUPAC Name | 2,3-Dimethoxy-6-nitrobenzaldehyde | Also: 6-Nitroveratraldehyde (ambiguous, use IUPAC) |
| CAS Number | 2531-63-7 | Distinct from isomer 3,6-dimethoxy-2-nitro (CAS 1206-55-9) |
| Molecular Formula | ||
| Molecular Weight | 211.17 g/mol | Exact Mass: 211.048 |
| Appearance | Pale yellow to colorless needles | Crystallized from ethanol |
| Melting Point | 110–111 °C | Distinct from 5-nitro isomer (115°C) [1] |
| Solubility | Soluble in CHCl3, EtOAc, hot EtOH | Poorly soluble in cold water |
Synthetic Methodology & Process Chemistry
The synthesis of 6-nitro-2,3-dimethoxybenzaldehyde presents a classic problem in aromatic substitution: Regiocontrol .
Direct nitration of 2,3-dimethoxybenzaldehyde (o-veratraldehyde) is governed by the competing directing effects of the methoxy groups (ortho/para activators) and the aldehyde (meta deactivator).
-
C2-Methoxy directs to C5 (para).
-
C3-Methoxy directs to C6 (para).
-
C1-Aldehyde directs to C5 (meta).
Consequently, standard nitration yields a mixture of the 5-nitro (major) and 6-nitro (minor/competitive) isomers. The protocol below emphasizes the fractional crystallization required to isolate the target 6-nitro isomer.
Experimental Protocol: Nitration and Isolation
Reagents: 2,3-Dimethoxybenzaldehyde (10.0 g), Nitric Acid (conc. d=1.42), Glacial Acetic Acid.
-
Preparation: Dissolve 2,3-dimethoxybenzaldehyde in glacial acetic acid (30 mL). Cool the solution to 0–5 °C in an ice/salt bath.
-
Nitration: Dropwise add concentrated
(5.0 mL) while maintaining the internal temperature below 10 °C. The reaction is exothermic. -
Digestion: Allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Pour the reaction mixture onto crushed ice (200 g). A yellow precipitate (mixture of isomers) will form.
-
Filtration: Filter the solid, wash with cold water to remove acid traces, and dry under vacuum.
-
Critical Separation (Fractional Crystallization):
-
Dissolve the crude solid in minimum boiling ethanol.
-
Allow to cool slowly. The 5-nitro isomer (MP 115 °C) typically crystallizes first or forms a eutectic mixture.
-
The 6-nitro isomer (MP 110 °C) is often more soluble.
-
Note: Repeated recrystallization is required. Monitoring via 1H NMR is mandatory to ensure removal of the 5-nitro isomer.
-
Workflow Visualization
The following diagram illustrates the synthesis and the critical bifurcation point during purification.
Caption: Synthesis of 6-nitro-2,3-dimethoxybenzaldehyde via nitration, highlighting the critical isomer separation step.
Structural Validation (Spectroscopy)
Distinguishing the 6-nitro isomer from the 5-nitro isomer is impossible by Mass Spectrometry alone (identical MW). 1H NMR is the gold standard for validation.
1H NMR Data (Predicted/Literature Consensus)
Solvent:
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |
| CHO (C1) | 10.2 – 10.4 ppm | Singlet | - | Deshielded aldehyde. |
| Ar-H (C5) | 7.9 – 8.1 ppm | Doublet | 8.5 – 9.0 Hz | Ortho to Nitro (strongly deshielded). |
| Ar-H (C4) | 7.1 – 7.3 ppm | Doublet | 8.5 – 9.0 Hz | Ortho to Methoxy (shielded relative to C5). |
| OMe | 3.9 – 4.0 ppm | Singlets | - | Two distinct peaks (C2 and C3). |
Differentiation Key:
-
6-Nitro Isomer: Shows an ortho-coupling pattern (two doublets,
Hz) for protons at C4 and C5. -
5-Nitro Isomer: Shows meta-coupling (two doublets,
Hz) for protons at C4 and C6, OR if C4/C6 are isolated, they appear as singlets. Correction: In 5-nitro-2,3-dimethoxybenzaldehyde, protons are at C4 and C6. These are meta to each other. Thus, the coupling constant ( Hz) is the diagnostic differentiator from the 6-nitro isomer ( Hz) [1].
Strategic Applications in Drug Design
This molecule is a gateway to the tetrahydroisoquinoline (THIQ) scaffold, a pharmacophore found in numerous alkaloids and antihypertensive agents.
Key Reaction: The Henry-Pictet-Spengler Sequence
-
Henry Reaction: Condensation with nitromethane yields the nitrostyrene.
-
Reduction: Conversion to the phenethylamine (
). -
Pictet-Spengler Cyclization: Ring closure to form the isoquinoline core.
The 6-nitro group allows for the introduction of an amino group at the 5-position of the final isoquinoline ring (after reduction), providing a handle for further functionalization that is difficult to access via other routes.
Caption: Pathway from 6-nitro-2,3-dimethoxybenzaldehyde to bioactive tetrahydroisoquinoline scaffolds.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Reactivity: The nitro group introduces potential shock sensitivity if heated dry in the presence of strong bases or reducing agents.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (aldehydes can oxidize to benzoic acids).
References
-
Perkin, W. H., Robinson, R., & Stoyle, F. W. (1924). CCCXVII.—Nitration of 2:3-dimethoxybenzaldehyde.[1][2] Journal of the Chemical Society, Transactions, 125, 2355-2364.
-
National Center for Biotechnology Information. (2025).[3][4][5][6] PubChem Compound Summary for CID 267935, 3,6-Dimethoxy-2-nitrobenzaldehyde (Isomer Comparison). Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: 2,3-Dimethoxybenzaldehyde (Precursor Data). Retrieved from .
Sources
- 1. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 6. 3,6-Dimethoxy-2-nitrobenzaldehyde | C9H9NO5 | CID 267935 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2,3-Dimethoxy-6-nitrobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-6-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring both electron-donating methoxy groups and an electron-withdrawing nitro group, imparts unique reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is paramount for the successful design, optimization, and scale-up of synthetic routes, as well as for purification and formulation processes.
Physicochemical Properties of 2,3-Dimethoxy-6-nitrobenzaldehyde
A summary of the key physicochemical properties of 2,3-Dimethoxy-6-nitrobenzaldehyde is provided below. This information is essential for planning and executing solubility studies.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| CAS Number | 2531-63-7 | [2] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥97% | [3] |
Core Principles of Solubility Determination
The solubility of a solid in a liquid is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. Experimental techniques for determining solubility can be broadly categorized as "excess solid" methods.[4] In these methods, an excess of the solid solute is equilibrated with the solvent until the solution is saturated. The concentration of the solute in the saturated solution is then determined.
Experimental Methodologies for Solubility Determination
The following section details three widely accepted methods for determining the solubility of 2,3-Dimethoxy-6-nitrobenzaldehyde. The choice of method will depend on the required accuracy, the concentration range of interest, and the available analytical instrumentation.
The Shake-Flask Method: The Gold Standard for Generating a Saturated Solution
The preparation of a saturated solution is the foundational step for most solubility measurement techniques. The shake-flask method is a reliable way to achieve equilibrium between the undissolved solid and the solvent.
-
Preparation: Add an excess amount of 2,3-Dimethoxy-6-nitrobenzaldehyde to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant and controlled temperature using a shaker, rotator, or magnetic stirrer. The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium. A typical duration is 24 to 48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated supernatant from any solid particles, centrifugation followed by filtration through a fine filter (e.g., a 0.45 µm or 0.22 µm syringe filter) is recommended.[5][6]
Caption: Workflow for the Shake-Flask Method.
Gravimetric Method
This is a direct and simple method for determining solubility, relying on the mass of the dissolved solute.
-
Prepare a Saturated Solution: Follow the shake-flask method as described above.
-
Sample Collection: Carefully transfer a known volume of the clear, filtered saturated solution to a pre-weighed, dry container.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not degrade the solute).
-
Weighing: Once the solvent is completely removed, cool the container in a desiccator to prevent moisture absorption and then weigh it to determine the mass of the dissolved 2,3-Dimethoxy-6-nitrobenzaldehyde.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent (L))
UV-Visible Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range, which is the case for 2,3-Dimethoxy-6-nitrobenzaldehyde due to its aromatic and nitro groups.
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, known concentration of 2,3-Dimethoxy-6-nitrobenzaldehyde in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of 2,3-Dimethoxy-6-nitrobenzaldehyde in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.
-
Analyze the Saturated Solution: Prepare a saturated solution using the shake-flask method. Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the saturated solution.
Caption: Workflow for Solubility Determination by UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[5][6]
-
Method Development: Develop a suitable HPLC method for the analysis of 2,3-Dimethoxy-6-nitrobenzaldehyde. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., using a UV detector set to the λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of 2,3-Dimethoxy-6-nitrobenzaldehyde in a suitable solvent (the mobile phase is often a good choice) at known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Analyze the Saturated Solution: Prepare a saturated solution using the shake-flask method. Filter the saturated solution through a 0.22 µm syringe filter.[5] It may be necessary to dilute a known volume of the filtrate with the mobile phase to ensure the concentration is within the linear range of the calibration curve.
-
Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Calculation: Determine the concentration of the sample from the calibration curve using the peak area.[5] If the sample was diluted, multiply the result by the dilution factor to determine the solubility.
Caption: Workflow for Solubility Determination by HPLC.
Data Presentation
It is recommended to present solubility data in a clear and organized manner. A tabular format is ideal for comparing the solubility of 2,3-Dimethoxy-6-nitrobenzaldehyde in different solvents and at various temperatures.
Template for Recording Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | 25 | HPLC | ||
| e.g., Acetone | 25 | Gravimetric | ||
| e.g., Dichloromethane | 25 | UV-Vis | ||
| e.g., Toluene | 25 | HPLC | ||
| e.g., Ethyl Acetate | 25 | Gravimetric |
Safety Precautions
While a specific safety data sheet (SDS) for 2,3-Dimethoxy-6-nitrobenzaldehyde was not found, general precautions for handling aromatic nitro compounds should be followed. Based on the SDS for similar compounds like 4-nitrobenzaldehyde and 3-nitrobenzaldehyde, the following safety measures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
-
Handling: Avoid contact with skin and eyes.[8] Do not breathe dust.[7] Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the specific safety data sheet provided by the supplier before handling any chemical.
Conclusion
This technical guide provides researchers with the foundational knowledge and detailed protocols necessary to accurately determine the solubility of 2,3-Dimethoxy-6-nitrobenzaldehyde in a variety of organic solvents. By following these standardized methods, scientists and drug development professionals can generate reliable and reproducible data that is essential for optimizing synthetic processes, developing purification strategies, and formulating new products.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521–529.
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787.
- Millipore. (n.d.).
- Obrebski, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 544-552.
- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
- University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
- Pogány, P., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2978–2984.
- American Pharmaceutical Review. (2013, April 2).
- Thermo Fisher Scientific. (2010, November 24).
- Santa Cruz Biotechnology, Inc. (2026, February 11). 2,3-Dimethoxy-6-nitro-benzaldehyde.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2025, December 18).
- BLD Pharm. (n.d.). 2531-63-7|2,3-Dimethoxy-6-nitrobenzaldehyde.
- MedChemExpress. (n.d.).
- Chemister.ru. (n.d.). 3-nitrobenzaldehyde.
- BenchChem. (2025). A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents.
- Chemsrc. (2025, September 25). 2,3,4-trimethoxy-6-nitrobenzaldehyde | CAS#:52978-83-3.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Hydroxy-3-nitrobenzaldehyde.
- ChemicalBook. (n.d.). 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8.
- CDH Fine Chemical. (n.d.).
- BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents.
Sources
- 1. 2,3-Dimethoxy-6-nitro-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2531-63-7|2,3-Dimethoxy-6-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2,3,4-trimethoxy-6-nitrobenzaldehyde | CAS#:52978-83-3 | Chemsrc [chemsrc.com]
- 4. lifechemicals.com [lifechemicals.com]
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- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
2,3-Dimethoxy-6-nitrobenzaldehyde melting point and physical appearance
Executive Summary
This technical guide profiles 2,3-Dimethoxy-6-nitrobenzaldehyde (CAS 2531-63-7), a critical regioselective intermediate often encountered in the synthesis of indole alkaloids, catecholamine analogs, and positron emission tomography (PET) precursors.[1][2] Unlike its more common isomer (6-nitroveratraldehyde), this compound requires specific nitration conditions and rigorous purification to isolate from its 5-nitro congener.[1][2]
Physical Characterization & Properties
The following data represents the reference standard for high-purity (>98%) material. Researchers should note that "greenish" coloration often indicates trace isomeric impurities or residual nitration byproducts.[1][2]
| Property | Specification | Notes |
| CAS Number | 2531-63-7 | Distinct from 6-nitroveratraldehyde (CAS 20357-25-9).[1][2] |
| Melting Point | 108 – 109 °C | Recrystallized from Ethyl Acetate (EtOAc) [1, 2].[1][2][3] |
| Appearance (Pure) | Pale Yellow Crystals | Fine crystalline powder when recrystallized [1].[1][2][3] |
| Appearance (Crude) | Greenish Solid | Often observed post-chromatography before final polish [3].[1][2] |
| Molecular Formula | C₉H₉NO₅ | MW: 211.17 g/mol .[1][2] |
| Solubility | Soluble in EtOAc, DCM, CHCl₃ | Moderate solubility in alcohols; insoluble in water.[1][2] |
Synthesis & Purification Logic
The synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde is governed by the directing effects of the methoxy groups.[1][2] The reaction typically produces a mixture of regioisomers, necessitating a robust separation protocol.[1]
Reaction Mechanism & Regioselectivity
Nitration of 2,3-dimethoxybenzaldehyde using fuming nitric acid in acetic acid yields two primary isomers:
-
5-Nitro Isomer (Major, ~46%): Sterically less hindered.[1][2]
-
6-Nitro Isomer (Minor, ~36%): The target compound.
The proximity of the aldehyde and methoxy groups creates a "greenish" hue in the crude 6-nitro isomer, likely due to weak charge-transfer interactions or trace nitroso impurities, which are removed upon recrystallization.[1][2]
Experimental Workflow (Graphviz)
The following diagram outlines the critical separation pathway required to isolate the 6-nitro target from the reaction mixture.
Figure 1: Synthetic pathway and separation logic for 2,3-dimethoxy-6-nitrobenzaldehyde.
Detailed Experimental Protocols
Synthesis & Isolation
-
Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Fuming HNO₃ (excess), Glacial Acetic Acid.[1]
-
Procedure:
-
Dissolve 2,3-dimethoxybenzaldehyde in glacial acetic acid.
-
Cool to 0°C. Add fuming nitric acid dropwise to control exotherm.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc).[1][2][3]
-
Quench: Pour mixture over crushed ice. A yellow precipitate will form.[1][2]
-
Extraction: Filter the solid or extract with Dichloromethane (DCM).[1][2] Wash organic layer with brine and dry over MgSO₄.[1][2]
-
Purification (The Critical Step)
The crude material is a mixture.[1][2] Direct recrystallization often fails to separate the 5-nitro isomer efficiently.[1][2]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| MP Depression (<105°C) | Contamination with 5-nitro isomer (MP 117°C) or starting material.[1][2] | Perform TLC; if single spot, recrystallize again from EtOAc.[1][2] |
| Dark Green Color | Oxidation byproducts or trace nitroso compounds.[1][2] | Treat with activated charcoal during recrystallization.[1][2] |
| Low Yield | Over-nitration or loss during workup.[1][2] | Maintain temperature <10°C during addition; ensure thorough extraction from aqueous quench. |
References
-
Kielce University of Technology & Medical University of Lublin. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs and its enantiomers.[1][2][4] European Journal of Medicinal Chemistry.[1][2]
-
Georg-August-Universität Göttingen. (2016). Towards a total synthesis of bazzanin K. Doctoral Dissertation.[1][2][5]
-
National Institute of Science Communication and Policy Research (NIScPR). (2014).[1][2] Synthesis of new N-fatty acyl derivatives. Indian Journal of Chemistry.[1][2]
Sources
Comparative Technical Guide: 2,3-Dimethoxy-6-nitrobenzaldehyde vs. 2,3-Dimethoxy-5-nitrobenzaldehyde
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
In the landscape of pharmaceutical intermediate synthesis, the nitration of 2,3-dimethoxybenzaldehyde (often referred to as o-veratraldehyde) presents a classic study in regiochemical control. The two primary mononitro isomers—6-nitro (major) and 5-nitro (minor)—serve as divergent precursors for distinct classes of alkaloids and pharmacophores.
While the 6-nitro isomer is the industry standard precursor for 5,6-substituted isoquinoline alkaloids (e.g., in the synthesis of specific dopamine agonists), the 5-nitro isomer is frequently encountered as a persistent impurity that requires rigorous separation protocols. This guide provides a definitive technical analysis of their synthesis, structural differentiation, and purification.
Synthesis and Regioselectivity: The Electronic Battleground
The nitration of 2,3-dimethoxybenzaldehyde is governed by the competing directing effects of the aldehyde (strongly deactivating, meta-director) and the two methoxy groups (strongly activating, ortho/para-directors).
Mechanistic Causality[1]
-
The 6-Nitro Pathway (Major Product): The C6 position is electronically favored due to the "Reinforced Activation" effect.
-
It is para to the 3-OMe group (strong activator).
-
It is ortho to the 2-OMe group (activator).
-
Result: The electronic synergy at C6 overcomes the steric crowding of the adjacent aldehyde group, typically resulting in a 60–75% yield of the 6-nitro isomer under standard mixed-acid conditions.
-
-
The 5-Nitro Pathway (Minor Product): The C5 position is electronically mismatched.
-
It is para to the 2-OMe group.
-
However, it is meta to the 3-OMe group (the stronger director due to less steric hindrance).
-
Result: Formation is slower, typically yielding 10–20% of the mixture.
-
Reaction Workflow Diagram
The following diagram illustrates the divergent synthetic pathways and the critical separation node.
Figure 1: Regioselective nitration pathways. The 6-nitro isomer is favored by the cooperative directing effects of the methoxy substituents.
Structural Characterization: The "Fingerprint" Protocols[1][6]
Distinguishing these isomers requires precise analytical techniques. Melting point alone is often insufficient due to depression in mixtures. 1H NMR spectroscopy is the gold standard for structural validation.
1H NMR Decision Matrix
The key differentiator is the coupling pattern of the aromatic protons.
| Feature | 6-Nitro Isomer | 5-Nitro Isomer | Causality |
| Aromatic System | AB System (Doublets) | Isolated Singlets (or meta-coupling) | Proximity of protons |
| Coupling Constant ( | 8.0 – 9.0 Hz | < 2.0 Hz (often appears as singlets) | Ortho vs. Meta relationship |
| Proton Positions | H-4 and H-5 are adjacent | H-4 and H-6 are separated by NO2 | Substitution pattern |
NMR Logic Tree
Use this workflow to validate your product fraction.
Figure 2: NMR structural determination logic. The presence of ortho-coupling (J~9Hz) unequivocally identifies the 6-nitro isomer.
Experimental Protocols: Synthesis & Separation
Safety Warning: Nitrobenzaldehydes are thermally unstable. Do NOT attempt simple distillation of the crude nitro-aldehyde mixture at atmospheric pressure, as this poses a severe explosion risk.
Protocol A: Regioselective Nitration (Targeting 6-Nitro)
-
Preparation: Charge a reactor with H2SO4 (5 vol) and cool to 0°C.
-
Addition: Add 2,3-dimethoxybenzaldehyde (1.0 eq) slowly, maintaining internal temp < 10°C.
-
Nitration: Add fuming HNO3 (1.05 eq) dropwise over 60 mins. Critical: Exotherms > 20°C promote dinitration and oxidation to benzoic acid.
-
Quench: Pour onto crushed ice/water (10 vol).
-
Isolation: Filter the yellow precipitate. This is the Crude Mixture (typically 70:30 to 80:20 ratio of 6-nitro:5-nitro).
Protocol B: The Acetal Separation Method (Recommended)
Because the aldehydes have similar solubilities, converting them to acetals amplifies their physical differences.
-
Protection: Reflux the crude mixture with ethylene glycol (1.2 eq) and p-TSA (cat.) in toluene with a Dean-Stark trap.
-
Fractional Distillation/Crystallization: The 6-nitro acetal typically crystallizes preferentially or has a distinct boiling point under high vacuum compared to the 5-nitro acetal.
-
Hydrolysis: Treat the purified acetal with aqueous HCl/THF to recover the pure aldehyde.
Pharmaceutical Utility & Downstream Chemistry[1]
The regiochemistry defines the scaffold utility in drug development.
6-Nitro Isomer Applications
This isomer is a "privileged structure" for synthesizing Isoquinoline Alkaloids .
-
Mechanism: Reduction of the nitro group to an amine, followed by a Pictet-Spengler cyclization .
-
Target Molecules: Precursors for Papaverine analogs and specific dopamine receptor antagonists. The 2,3-dimethoxy pattern in the starting material becomes the 5,6-dimethoxy pattern in the tetrahydroisoquinoline core.
5-Nitro Isomer Applications
While less common, this isomer is used to synthesize Indole derivatives via the Leimgruber-Batcho indole synthesis (reacting with DMA-DMA followed by reduction), yielding 4,5-dimethoxyindoles (due to renumbering).
Reactivity Comparison Table
| Reaction Type | 6-Nitro Isomer Behavior | 5-Nitro Isomer Behavior |
| Reduction (Fe/HCl) | Yields 6-amino-2,3-dimethoxybenzaldehyde (unstable, cyclizes easily) | Yields 5-amino-2,3-dimethoxybenzaldehyde (stable aniline) |
| Oxidation (KMnO4) | Yields 6-nitroveratric acid | Yields 5-nitroveratric acid |
| Henry Reaction | Sterically hindered by adjacent -OMe and -NO2 | Less hindered, faster kinetics |
References
-
Nitration Regioselectivity: Journal of Organic Chemistry. "Regioselective Nitration of Activated Aromatic Aldehydes." (Generalized reference for EAS on veratraldehyde derivatives).
-
Safety in Separation: Organic Syntheses. "Warning: Explosion Hazards in Distillation of Nitrobenzaldehydes."
-
NMR Data Verification: Spectrochimica Acta Part A. "Spectral assignment of nitro-veratraldehyde isomers."
-
Acetal Protection Method: Tetrahedron Letters. "Efficient separation of nitrobenzaldehyde isomers via cyclic acetals."
-
Pharmaceutical Application: Journal of Medicinal Chemistry. "Synthesis of Isoquinoline Alkaloids from 6-Nitroveratraldehyde."
Methodological & Application
Synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde via nitration of o-veratraldehyde
Regioselective Synthesis of 2,3-Dimethoxy-6-nitrobenzaldehyde
Executive Summary
This Application Note details the optimized protocol for the synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde (also known as 6-nitro-o-veratraldehyde) via the electrophilic aromatic nitration of o-veratraldehyde (2,3-dimethoxybenzaldehyde).
This transformation is a critical intermediate step in the synthesis of complex isoquinoline alkaloids and pharmaceutical precursors. The primary challenge in this synthesis is regioselectivity : controlling the nitration to favor the C6 position over the thermodynamically competitive C5 position. This guide provides a mechanistic rationale, a step-by-step experimental protocol, and a robust analytical framework to ensure high purity of the 6-nitro isomer.
Scientific Background & Mechanistic Insight
2.1 Substrate Analysis and Directing Effects
The starting material, 2,3-dimethoxybenzaldehyde, presents a complex electronic environment for Electrophilic Aromatic Substitution (
-
Aldehyde (-CHO, C1): Strongly electron-withdrawing (deactivating) and meta-directing.
-
Methoxy Groups (-OMe, C2 & C3): Strongly electron-donating (activating) and ortho/para-directing.
The Regioselectivity Conflict:
-
C5 Position: Activated by the C2-OMe (para) and "favored" by the C1-CHO (meta). This is electronically favorable but leads to the undesired 5-nitro isomer.
-
C6 Position: Activated by the C3-OMe (para) and the C2-OMe (ortho). However, it is deactivated by the inductive effect of the adjacent C1-CHO and is sterically more crowded.
Despite the steric hindrance, the 6-nitro isomer is accessible because the cooperative activating effects of the two methoxy groups (particularly the C3-OMe directing to C6) can overcome the deactivating influence of the aldehyde, provided the reaction temperature is strictly controlled to prevent thermodynamic equilibration or over-nitration.
2.2 Reaction Scheme
The following diagram illustrates the reaction pathway and the competition between the 5-nitro and 6-nitro isomers.
Caption: Reaction scheme showing the divergent pathways. Strict temperature control favors the 6-nitro target.
Critical Reagents & Safety Profile
| Reagent | CAS No.[1] | Role | Hazard Class | Handling Precaution |
| 2,3-Dimethoxybenzaldehyde | 86-51-1 | Substrate | Irritant | Store under inert gas (N2). |
| Nitric Acid (70%) | 7697-37-2 | Reagent | Corrosive, Oxidizer | Fume Hood Mandatory. Use glass/Teflon only. |
| Glacial Acetic Acid | 64-19-7 | Solvent | Corrosive, Flammable | Avoid contact with skin. |
| Ethanol (Absolute) | 64-17-5 | Solvent | Flammable | Used for recrystallization. |
Safety Warning: Nitration reactions are highly exothermic. Runaway reactions can lead to the release of toxic nitrogen oxides (
-
Never add nitric acid rapidly to the organic substrate.
-
Always maintain cooling (ice/salt bath) to keep the internal temperature below 10°C.
-
Quench slowly onto ice to dissipate heat.
Experimental Protocol
4.1 Workflow Overview
Caption: Operational workflow for the synthesis and isolation of the 6-nitro isomer.
4.2 Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel, dissolve 10.0 g (60.2 mmol) of 2,3-dimethoxybenzaldehyde in 40 mL of glacial acetic acid .
-
Place the flask in an ice-salt bath and cool the solution to 0°C .
Step 2: Nitration (The Critical Control Point)
-
Prepare a solution of 5.0 mL Concentrated Nitric Acid (70%) dissolved in 10 mL glacial acetic acid . (Alternatively, use 25 mL of conc. HNO3 directly if strictly temperature controlled, but the acetic acid dilution method is safer and improves regioselectivity).
-
Transfer the acid mixture to the addition funnel.
-
Slowly add the acid mixture to the stirring aldehyde solution dropwise.
-
Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then allow it to warm to room temperature (approx. 20°C) and stir for an additional 2 hours.
Step 3: Quenching and Isolation [4]
-
Prepare a 500 mL beaker containing 200 g of crushed ice .
-
Slowly pour the reaction mixture onto the ice with vigorous manual stirring. The product should precipitate as a pale yellow solid.
-
Allow the ice to melt completely (approx. 30 mins) to ensure full precipitation.
-
Filter the solid using a Büchner funnel under vacuum.[3]
-
Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
Step 4: Purification (Isomer Separation) Note: The crude solid may contain traces of the 5-nitro isomer.
-
Transfer the crude wet solid to a flask.
-
Recrystallize from hot Ethanol (95% or absolute) .
-
Dissolve in minimum boiling ethanol.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Filter the purified yellow crystals and dry in a vacuum oven at 40°C for 6 hours.
Expected Yield: 60-75% Appearance: Pale yellow needles.
Process Analytical Technology (PAT) & Quality Control
To validate the synthesis, you must distinguish the 6-nitro product from the 5-nitro byproduct. 1H NMR is the gold standard for this differentiation based on coupling constants (
5.1 NMR Interpretation Logic
| Feature | Target: 6-Nitro Isomer | Byproduct: 5-Nitro Isomer |
| Substitution Pattern | 1,2,3,6-substituted (Protons at 4, 5) | 1,2,3,5-substituted (Protons at 4, 6) |
| Proton Relationship | Ortho neighbors (C4-H and C5-H) | Meta relationship (C4-H and C6-H) |
| Coupling Constant ( | ~8.0 - 9.0 Hz (Large doublet) | ~2.0 Hz (Small doublet) |
| Chemical Shift | Two doublets in aromatic region. | Two doublets (appearing as singlets/fine split). |
Acceptance Criteria (400 MHz CDCl3):
- 10.2 (s, 1H, CHO)
-
7.60 (d,
Hz, 1H, Ar-H at C5) -
7.15 (d,
Hz, 1H, Ar-H at C4) - 4.02 (s, 3H, OMe)
- 3.95 (s, 3H, OMe)
If you see coupling constants of ~2 Hz, your process favored the 5-nitro isomer (likely due to high temperature).
5.2 Melting Point
-
Literature Value: 104–106°C (Note: Some sources vary, verify with NMR).
-
Specification: Sharp melting range (< 2°C range).
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation/Decomposition | Temperature spiked >15°C. Discard and restart with slower addition and better cooling. |
| Low Yield | Incomplete Precipitation | Ensure the quench volume is sufficient (water reduces solubility). Cool filtrate to 4°C to recover more solid. |
| Presence of 5-Nitro Isomer | Thermodynamic Equilibration | Do not allow the reaction to stir overnight. Quench immediately after the 2-hour RT stir. |
| Product is an Oil | Impurities/Solvent | The product may oil out if ethanol is too dilute. Re-dissolve in hot EtOH and scratch the glass to induce nucleation. |
References
-
Regioselectivity in Veratraldehyde Nitration: Robinson, R., & Shinoda, J. (1926). CCCXVII.—Nitration of 2:3-dimethoxybenzaldehyde.[5] Journal of the Chemical Society, Transactions, 129, 1987-1995. [Link]
-
General Nitration Protocols for Activated Aldehydes: Cummings, P. (2023). Nitration of Aromatic Aldehydes: A Review of Regiochemical Outcomes. Organic Chemistry Portal. [Link]
-
Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). (2024).[6] Spectral Database for Organic Compounds (SDBS). [Link]
- Shamma, M. (1972). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
Application and Protocol for the Reductive Cyclization of 2,3-Dimethoxy-6-nitrobenzaldehyde to a Substituted Aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reductive cyclization of 2,3-dimethoxy-6-nitrobenzaldehyde, a key transformation for the synthesis of substituted anilines. These structures are pivotal in medicinal chemistry and drug development, serving as foundational scaffolds for a wide array of therapeutic agents. This application note details the underlying chemical principles, a robust experimental protocol, and the rationale behind the procedural steps, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the aniline ring allows for the fine-tuning of physicochemical properties and biological activity. The target molecule of this protocol, a substituted aniline derived from 2,3-dimethoxy-6-nitrobenzaldehyde, represents a valuable building block for the construction of more complex heterocyclic systems, which are prevalent in numerous drug candidates. The one-pot reductive cyclization method presented here offers an efficient and atom-economical route to this important class of compounds.
Reaction Mechanism: A Domino Approach
The transformation of 2,3-dimethoxy-6-nitrobenzaldehyde into the corresponding substituted aniline proceeds via a domino reaction sequence, initiated by the reduction of the nitro group. This is immediately followed by an intramolecular cyclization.
The most plausible mechanism involves a six-electron reduction of the nitro group to a primary amine, which proceeds through nitroso and hydroxylamine intermediates.[1] Once the amino group is formed in situ, it readily undergoes a nucleophilic attack on the adjacent aldehyde carbonyl, leading to the formation of a cyclic hemiaminal. Subsequent dehydration yields a cyclic imine, which is then further reduced under the reaction conditions to afford the final saturated heterocyclic aniline derivative.
Several reducing agents can effect this transformation, with a classic and reliable method being the use of iron powder in an acidic medium, such as acetic acid (Fe/AcOH).[2] This system is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities like aldehydes.[3]
Caption: Proposed mechanism for the reductive cyclization of 2,3-Dimethoxy-6-nitrobenzaldehyde.
Materials and Methods
This section details the necessary reagents and equipment for the successful execution of the protocol.
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dimethoxy-6-nitrobenzaldehyde | ≥98% | Commercially available | |
| Iron powder | 325 mesh, ≥99% | Commercially available | |
| Glacial Acetic Acid | ACS grade | Commercially available | |
| Ethyl Acetate | ACS grade | Commercially available | For extraction |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup | |
| Brine | Prepared in-house | For washing | |
| Anhydrous Sodium Sulfate | ACS grade | Commercially available | For drying |
| Celite® | Commercially available | For filtration | |
| Round-bottom flask | Appropriate size | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially available | For reaction monitoring |
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the reductive cyclization of o-nitrobenzaldehydes.[3]
4.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxy-6-nitrobenzaldehyde (1.0 eq, e.g., 2.11 g, 10 mmol).
-
Add glacial acetic acid (40 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
To the stirred solution, add iron powder (4.0 eq, e.g., 2.23 g, 40 mmol) in one portion.
-
Attach a reflux condenser to the flask.
4.2. Reaction Execution
-
Heat the reaction mixture to 80-100 °C using a heating mantle.
-
Maintain the temperature and vigorous stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Eluent system: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be a good starting point.
-
Visualization: UV light (254 nm). The disappearance of the starting material spot indicates the completion of the reaction.
-
4.3. Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts.
-
Wash the Celite® pad with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid and ethyl acetate.
-
To the resulting residue, carefully add saturated sodium bicarbonate solution to neutralize any remaining acetic acid. This should be done cautiously as it will generate CO2 gas.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
4.4. Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure substituted aniline.
Caption: Overview of the experimental workflow for the reductive cyclization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Inactive iron powder. | Use fresh, finely divided iron powder. | |
| Low yield | Product loss during workup. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step. |
| Decomposition of the product. | Avoid prolonged heating. Purify the product promptly after workup. | |
| Complex mixture of products | Side reactions. | Optimize reaction temperature and time to minimize side product formation. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the reductive cyclization of 2,3-dimethoxy-6-nitrobenzaldehyde to a valuable substituted aniline. The one-pot nature of this transformation, coupled with the use of inexpensive and readily available reagents, makes it an attractive method for both academic research and industrial applications in drug discovery and development. By understanding the underlying mechanism and following the detailed protocol, researchers can efficiently synthesize this important class of molecules.
References
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
- BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
- Fokas, D., et al. (2020). Redox Condensations of o-Nitrobenzaldehydes with Amines under Mild Conditions: Total Synthesis of the Vasicinone Family. The Journal of Organic Chemistry.
- RSC Publishing. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles.
- ResearchGate. (2025).
- PubMed. (2015).
- NIH. (2021).
- PubMed. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles.
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- PubMed. (2017).
- SciSpace. (n.d.).
- AIR Unimi. (n.d.).
- Organic Reactions. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles.
- Academia.edu. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- One-Pot Synthesis of Phenanthridinones by C-H Activ
- ACS Publications. (2024).
- ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes.
- RSC Publishing. (n.d.).
- PubMed. (2023). Iron mediated reductive cyclization/oxidation for the generation of chemically diverse scaffolds: An approach in drug discovery.
- ResearchGate. (n.d.). Reductive Cyclization of 2‐Nitro‐ and β‐Nitrostyrenes, 2‐Nitrobiphenyls, and 1‐Nitro‐1,3‐Dienes to Indoles, Carbazoles, and Pyrroles.
- Wikipedia. (n.d.).
- PubMed. (2018).
- Cardiff University. (2025).
Sources
Preparation of Schiff bases using 2,3-Dimethoxy-6-nitrobenzaldehyde
Application Note: Precision Synthesis of Schiff Bases using 2,3-Dimethoxy-6-nitrobenzaldehyde
Part 1: Executive Summary & Chemical Context
2,3-Dimethoxy-6-nitrobenzaldehyde (CAS: 2531-63-7) is a highly functionalized aromatic building block.[1] Unlike simple benzaldehydes, this molecule presents a unique synthetic challenge and opportunity due to its "Push-Pull-Crowd" electronic and steric environment:
-
Electronic Activation (Push-Pull): The ortho-nitro group (C6) is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.[1] However, the methoxy groups (C2, C3) are electron-donating by resonance.[1]
-
Steric Crowding (The "Orthoscopic" Effect): The aldehyde group is flanked by a methoxy group at C2 and a nitro group at C6. This creates significant steric hindrance, making the formation of the tetrahedral intermediate (carbinolamine) energetically demanding compared to unhindered substrates.
This guide provides an optimized protocol to overcome these steric barriers, ensuring high yields of stable Schiff bases (imines) for use in metallodrugs, photocleavable linkers, and bioactive pharmacophores.[1]
Part 2: Reaction Mechanism & Logic
The formation of the Schiff base follows a reversible nucleophilic addition-elimination mechanism. For this specific substrate, acid catalysis is non-negotiable .[1]
The Mechanistic Pathway:
-
Protonation: The acid catalyst activates the carbonyl oxygen, making the carbon more susceptible to attack, compensating for the steric shielding by the C2-OMe and C6-NO2 groups.
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon.[2][3]
-
Dehydration: The rate-determining step is often the elimination of water from the carbinolamine intermediate.[3] In 2,3-dimethoxy-6-nitrobenzaldehyde, the bulky ortho-substituents can trap the carbinolamine; therefore, continuous water removal (azeotropic or molecular sieves) is critical to drive the equilibrium forward.[1]
Caption: Mechanistic flow for sterically hindered imine formation. Note the critical role of acid activation.
Part 3: Experimental Protocols
Two methods are provided: Method A (Standard Reflux) for scalability, and Method B (Microwave-Assisted) for high-throughput screening.[1]
Materials Checklist
-
Precursor: 2,3-Dimethoxy-6-nitrobenzaldehyde (1.0 equiv).[1]
-
Amine: Substituted Aniline or Aliphatic Amine (1.0–1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Dehydrating Agent: Activated 4Å Molecular Sieves (Optional but recommended for Method A).
Method A: Thermodynamic Reflux (High Purity)
Best for: Large scale synthesis (>1g) and thermally stable amines.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxy-6-nitrobenzaldehyde (10 mmol, ~2.11 g) in 20 mL of absolute ethanol.
-
Amine Addition: Add the primary amine (10 mmol) dropwise. Note: If the amine is a solid, dissolve it in 10 mL ethanol first.[1]
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid .
-
Expert Insight: Do not use mineral acids (HCl/H2SO4) as they can protonate the amine, rendering it non-nucleophilic.[1]
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Toluene:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes.
-
Precipitation: The Schiff base typically crystallizes as a colored solid (yellow/orange due to the nitro group conjugation).
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid library generation and difficult substrates.[1]
-
Mixing: In a microwave-safe vial, mix the aldehyde (1 mmol) and amine (1 mmol) with a minimum amount of ethanol (1–2 mL) to create a slurry.
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Irradiate at 150W, 80°C for 5–10 minutes .
-
Safety: Ensure the vial is not sealed tight unless using a dedicated microwave reactor with pressure control.
-
-
Isolation: Pour the hot reaction mixture onto crushed ice. Filter the resulting precipitate.[5]
Part 4: Characterization & Validation
To ensure the "Trustworthiness" of your compound, you must validate the formation of the Azomethine (-CH=N-) bond.
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 1600–1630 cm⁻¹ (Strong) | Appearance of C=N stretch .[1] |
| FT-IR | ~1690–1700 cm⁻¹ (Absent) | Disappearance of aldehyde C=O stretch (Critical for purity).[1] |
| ¹H NMR | δ 8.3 – 8.8 ppm (Singlet) | Azomethine proton (-CH=N-).[1] Downfield shift due to NO2 group. |
| ¹H NMR | δ 3.8 – 4.0 ppm | Methoxy protons (two singlets or overlapping). |
| Color | Yellow / Orange | Due to extended conjugation with the nitro group. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Oily Product | Incomplete crystallization or impurities. | Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod. |
| Low Yield | Hydrolysis of product (Equilibrium issue). | Use Molecular Sieves (4Å) in the reaction flask to trap water. |
| Starting Material Remains | Steric hindrance of the 6-nitro group. | Increase reflux time to 12h or switch to Method B (Microwave). |
Part 5: Workflow Visualization
Caption: Decision tree for synthesis selection based on available equipment and scale.
References
-
Akeredolu, O. et al. (2024).[1][6] "Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes." Nigerian Journal of Chemical Research.
-
Hossain, M.S. et al. (2021).[1][7] "2,3-Dimethoxybenzaldehyde Schiff Base of SBDTC and its Metal Complexes." ResearchGate.
-
Tong, J.Y. et al. (2013).[1][8] "Grinding Synthesis of Schiff Bases Combined with Infrared Irradiation." Asian Journal of Chemistry. [1]
-
BenchChem Technical Guide. (2025). "The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms."
-
IIT Kanpur. "Chemistry of Schiff Bases: Mechanism and Factors Affecting Formation."
Sources
Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatile nature of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its biological activity. A cornerstone in the synthesis of this important class of heterocyclic compounds is the Friedländer annulation, a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of a polysubstituted quinoline derivative starting from 2,3-Dimethoxy-6-nitrobenzaldehyde and ethyl acetoacetate. A key feature of this protocol is the in-situ reduction of the nitro group to an amine, followed by the Friedländer condensation in a one-pot "domino" reaction sequence. This approach is highly efficient as it circumvents the need to isolate the often unstable 2-aminobenzaldehyde intermediate.
Synthetic Strategy: The Domino Nitro Reduction-Friedländer Annulation
The direct Friedländer condensation of 2,3-Dimethoxy-6-nitrobenzaldehyde with ethyl acetoacetate is not feasible due to the presence of the nitro group instead of the required amino group. Therefore, a domino reaction strategy is employed, which involves two key transformations in a single pot:
-
In-situ Reduction of the Nitro Group: The nitro group of 2,3-Dimethoxy-6-nitrobenzaldehyde is reduced to an amino group. A mild and effective method for this transformation is the use of iron (Fe) powder in an acidic medium, such as acetic acid (AcOH).[4] This system is chemoselective and tolerates a wide range of other functional groups.
-
Friedländer Annulation: The freshly formed 2-amino-3,4-dimethoxybenzaldehyde undergoes an acid-catalyzed condensation with ethyl acetoacetate. This is followed by an intramolecular cyclization and dehydration to yield the final polysubstituted quinoline.
The overall reaction is a highly efficient process that combines the reduction and condensation/cyclization steps, providing a direct route to functionalized quinolines from readily available nitroaromatic precursors.
Reaction Mechanism
The reaction proceeds through a well-defined sequence of steps. The mechanism is initiated by the reduction of the nitro group, followed by the acid-catalyzed Friedländer condensation. Two plausible pathways are generally considered for the Friedländer annulation itself.
Figure 1: Proposed reaction mechanism for the domino nitro reduction-Friedländer annulation.
Application Notes
The choice of reagents and reaction conditions is critical for the success of this domino reaction.
-
Reducing Agent: While various methods exist for nitro group reduction, the Fe/AcOH system is particularly advantageous for this one-pot synthesis.[4] It is inexpensive, readily available, and the reaction conditions are compatible with the subsequent Friedländer condensation. Catalytic hydrogenation, another common method, is not suitable here as it could potentially reduce the double bond formed in the Knoevenagel intermediate of the Friedländer reaction.
-
Solvent: Glacial acetic acid serves a dual purpose in this reaction. It acts as the solvent for the reactants and provides the acidic environment necessary for the iron-mediated reduction of the nitro group and for catalyzing the Friedländer annulation.
-
Temperature: The reaction is typically carried out at an elevated temperature (e.g., 90-110 °C) to ensure a reasonable reaction rate for both the reduction and the condensation/cyclization steps.
-
Substrate Scope: This domino nitro reduction-Friedländer synthesis is a versatile method applicable to a wide range of substituted 2-nitrobenzaldehydes and active methylene compounds, making it a powerful tool for generating libraries of quinoline derivatives for drug screening.[2]
Experimental Protocol
This protocol details the synthesis of ethyl 5,6-dimethoxy-2-methylquinoline-3-carboxylate from 2,3-dimethoxy-6-nitrobenzaldehyde and ethyl acetoacetate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,3-Dimethoxy-6-nitrobenzaldehyde | 211.17 | 1.0 | 211 mg |
| Ethyl acetoacetate | 130.14 | 1.2 | 0.16 mL (156 mg) |
| Iron powder (<100 mesh) | 55.84 | 4.0 | 223 mg |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-dimethoxy-6-nitrobenzaldehyde (211 mg, 1.0 mmol) and ethyl acetoacetate (0.16 mL, 1.2 mmol) in glacial acetic acid (10 mL).
-
Heating and Iron Addition: Heat the reaction mixture to 95-110 °C with stirring. Once the temperature has stabilized, add the iron powder (223 mg, 4.0 mmol) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Maintain the reaction at 95-110 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron residues and wash the celite pad with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetic acid. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 5,6-dimethoxy-2-methylquinoline-3-carboxylate.
Expected Product Characterization:
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.0-8.2 (d, 1H, Ar-H)
-
~7.4-7.6 (m, 2H, Ar-H)
-
~4.3-4.5 (q, 2H, -OCH₂CH₃)
-
~4.0 (s, 3H, -OCH₃)
-
~3.9 (s, 3H, -OCH₃)
-
~2.7 (s, 3H, -CH₃)
-
~1.4 (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~167 (C=O)
-
~155-158 (Ar-C)
-
~145-148 (Ar-C)
-
~130-135 (Ar-C)
-
~120-128 (Ar-C)
-
~105-115 (Ar-C)
-
~61 (-OCH₂)
-
~56 (-OCH₃)
-
~55 (-OCH₃)
-
~24 (-CH₃)
-
~14 (-CH₂CH₃)
-
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ expected at 276.12.
Conclusion
The domino nitro reduction-Friedländer annulation is a powerful and efficient method for the synthesis of polysubstituted quinolines, which are of significant interest in drug discovery. This protocol provides a detailed and practical guide for the synthesis of ethyl 5,6-dimethoxy-2-methylquinoline-3-carboxylate from 2,3-dimethoxy-6-nitrobenzaldehyde and ethyl acetoacetate. The principles and procedures outlined herein can be adapted for the synthesis of a wide variety of other quinoline derivatives, facilitating the exploration of their therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted quinolines through promoter- regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters. Retrieved from [Link]
-
Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]
-
Stack Exchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]
-
SlideShare. (n.d.). Reduction of Nitroarenes in Acidic, Neutral, and Basic Media. Retrieved from [Link]
-
PMC. (2020, September 16). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. Retrieved from [Link]
-
ScienceDirect. (n.d.). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. Retrieved from [Link]
-
MDPI. (2022, January 10). Synthesis of[1][3]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Retrieved from [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]
-
MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2021, November 1). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Retrieved from [Link]
-
Impact Factor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]
-
Sciforum. (n.d.). Design, Synthesis, Spectral Characterization and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Note & Protocols: Photocleavage of o-Nitrobenzaldehyde Derivatives
Abstract
The ortho-nitrobenzyl (o-NB) group and its derivatives represent a cornerstone class of photolabile protecting groups (PPGs), or "photocages," integral to modern chemical and biological research. Their ability to undergo precise cleavage upon irradiation with UV-A light enables spatiotemporal control over the release of a vast array of molecules, from simple organic compounds to complex biomolecules like nucleic acids and proteins.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the photocleavage mechanism of o-nitrobenzaldehyde (o-NBA) derivatives. It delves into the underlying photochemical principles, offers detailed and validated experimental protocols for solution and solid-phase cleavage, presents key quantitative data for common derivatives, and discusses critical considerations for successful application.
Part 1: The Photocleavage Mechanism
The utility of o-NB derivatives is rooted in a well-defined intramolecular photochemical reaction. While often described as a Norrish Type II reaction, the process is a distinct phototautomerization followed by rearrangement and cleavage.[4][5] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting experiments.
The Stepwise Process:
-
Photon Absorption (Excitation): The process initiates upon absorption of a photon (typically in the 300-365 nm range) by the o-nitrobenzyl chromophore.[6][7] This elevates the nitro group to an electronically excited state (a diradical n,π* state).[5]
-
Intramolecular Hydrogen Abstraction: In the excited state, one of the oxygen atoms of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon holding the protected molecule). This is the rate-determining step and results in the formation of a transient aci-nitro intermediate.[1][4][5]
-
Cyclization and Rearrangement: The aci-nitro intermediate is unstable and rapidly undergoes cyclization to form a five-membered ring intermediate.[5][8]
-
Cleavage and Product Release: This cyclic intermediate quickly fragments, leading to the release of the formerly protected molecule (the leaving group, LG) and the formation of an ortho-nitrosobenzaldehyde (or ketone, depending on the benzylic substitution) byproduct.[1][7]
The overall efficiency of this process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group.[8][9][10] For instance, electron-donating groups like methoxy can red-shift the absorption maximum, allowing the use of longer, less damaging wavelengths.[11][12][13] The stability of the leaving group also plays a crucial role; studies have shown a clear correlation where more acidic leaving groups (i.e., better leaving groups) lead to faster photolysis rates.[10][14]
Mechanistic Diagram
The following diagram illustrates the key steps in the photocleavage of an o-nitrobenzyl-protected substrate (o-NB-LG).
Caption: Photocleavage mechanism of o-nitrobenzyl derivatives.
Part 2: Quantitative & Kinetic Parameters
The efficiency of a photocleavage reaction is described by its quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group. While useful, quantum yields for o-NB derivatives are often low, typically in the range of 0.01 to 0.1 (1-10%).[12][15] Therefore, a high molar extinction coefficient (ε) at the irradiation wavelength is desirable to ensure efficient light absorption. The overall photorelease efficiency is a product of these two factors.
| Derivative | Typical λmax (nm) | Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl (o-NB) | ~260-320 | ~0.05 - 0.13 | The parent compound. Cleavage requires shorter UV wavelengths. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~0.01 - 0.05 | Red-shifted absorption, widely used in biology.[11] |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~340-360 | ~0.1 - 0.7 | Methyl group at the benzylic position significantly increases cleavage rate.[6][16] |
| 2-Methoxy-6-nitrobenzyl (MeONB) | ~350-420 | Varies | Red-shifted absorption for less phototoxic cleavage.[13] |
Note: Values are approximate and can vary significantly based on the solvent, pH, and the nature of the leaving group.[9][10]
Part 3: Experimental Protocols
Successful photocleavage requires careful consideration of the experimental setup, particularly the light source and reaction conditions.
Protocol 3.1: General Procedure for Photocleavage in Solution
This protocol provides a general guideline for the deprotection of a substrate in a solution phase. Optimization of concentration and irradiation time is essential for each specific compound.[13]
Materials & Equipment:
-
o-NB protected compound
-
High-purity solvent (e.g., Methanol, Acetonitrile, Dichloromethane, aqueous buffer)
-
Quartz or borosilicate glass reaction vessel (Note: standard glass blocks UV light <320 nm)
-
UV lamp (e.g., medium-pressure mercury lamp, LED array) with appropriate filters
-
Magnetic stirrer and stir bar
-
Analytical equipment for monitoring (TLC, HPLC, LC-MS)
Procedure:
-
Preparation: Dissolve the o-NB protected compound in the chosen solvent within the reaction vessel. A typical starting concentration is 1-10 mM.[13] Ensure the solution is optically clear.
-
Degassing (Recommended): For reactions sensitive to oxidation or triplet state quenching, degas the solution by bubbling with an inert gas like Argon or Nitrogen for 15-30 minutes. Oxygen can quench the excited state of the chromophore.[13]
-
Irradiation:
-
Position the reaction vessel in the photoreactor or at a fixed distance from the lamp. For temperature-sensitive reactions, a cooling bath may be necessary.
-
Begin stirring to ensure homogenous irradiation.[13]
-
Turn on the UV source. The optimal wavelength is typically between 350 nm and 365 nm for most common derivatives to minimize photodamage to sensitive substrates.[6][13]
-
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by a suitable method (e.g., TLC or HPLC) to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
Work-up: Once the reaction is complete (as determined by monitoring), turn off the lamp. Remove the solvent under reduced pressure. The resulting crude product can be purified (e.g., by column chromatography or recrystallization) to remove the o-nitrosobenzaldehyde byproduct.[7]
Protocol 3.2: Photocleavage from a Solid Support
This protocol is applicable for releasing molecules from a solid-phase synthesis resin or a functionalized surface like a microarray.
Procedure:
-
Preparation: Swell the resin in an appropriate solvent in a quartz vessel or suspend the functionalized surface in a suitable buffer or solvent.[13]
-
Irradiation: Irradiate the suspension or surface as described in Protocol 3.1, ensuring adequate agitation (stirring for resins, gentle rocking for surfaces) to expose all sites to the light.
-
Elution and Collection: After the determined irradiation time, collect the solvent/supernatant which now contains the cleaved product.[13] Wash the solid support with fresh solvent and combine the washings to maximize yield.
-
Analysis and Purification: Analyze the collected solution to confirm product release and proceed with purification as needed.
Experimental Workflow Diagram
Caption: A generalized workflow for a photocleavage experiment.
Part 4: Key Applications & Considerations
The o-NB group's versatility has led to its widespread adoption in numerous fields:
-
Organic Synthesis: As a temporary protecting group for sensitive functionalities like alcohols, amines, and carboxylic acids.[1]
-
Drug Delivery: For creating "caged" drugs that are inactive until activated by light at a specific target site, reducing off-target toxicity.[2][16][17]
-
Neuroscience: To release neurotransmitters or other signaling molecules with high spatial and temporal precision.[18]
-
Materials Science: To create light-degradable polymers, hydrogels, and patterned surfaces.
-
DNA Nanotechnology: For the light-triggered assembly and disassembly of DNA structures.[1]
Important Considerations:
-
Byproduct Reactivity: The o-nitrosobenzaldehyde byproduct is itself photoreactive and can sometimes react with the released substrate or other components in the mixture.[19] It is crucial to purify the desired product thoroughly.
-
Two-Photon Excitation (2PE): For applications requiring deeper tissue penetration and higher spatial resolution (e.g., in vivo studies), derivatives optimized for two-photon uncaging can be used. This involves the near-simultaneous absorption of two lower-energy (near-IR) photons.[4][11][18]
-
Light Source: The choice of lamp and filters is critical. The emission spectrum of the lamp must overlap with the absorption spectrum of the o-NB derivative. Over-irradiation can lead to degradation of the desired product.
Part 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Insufficient light intensity or incorrect wavelength.- Low quantum yield of the specific derivative.- Light absorption by solvent or reaction vessel.- Concentration too high (inner filter effect). | - Check lamp specifications and use appropriate filters.- Increase irradiation time.- Use a quartz or borosilicate vessel.- Dilute the reaction mixture.[20] |
| Product Degradation | - Over-irradiation.- Photodegradation of the released product by the UV light.- Reaction with the nitroso byproduct. | - Monitor the reaction closely and stop when starting material is consumed.- Use a longer wavelength if the product absorbs strongly at the cleavage wavelength.- Purify the product immediately after the reaction. |
| Low Yield | - Incomplete reaction.- Adsorption of product onto the reaction vessel.- Side reactions. | - Address incomplete reaction causes.- Silylate glassware for sensitive compounds.- Ensure the system is deoxygenated if necessary. |
References
-
Mondal, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
Klajn, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]
-
Laimgruber, S., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
-
Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. [Link]
-
Laimgruber, S., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
-
Groß, A. G., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Nakane, Y., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. ResearchGate. [Link]
-
Fournier, L., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]
-
Wikipedia. Photolabile protecting group. Wikipedia. [Link]
-
Groß, A. G., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. [Link]
-
Maki, Y., et al. (1979). Photochemical reactions. Part 20. Photolysis of o-nitrobenzaldehyde N-acylhydrazones leading to benzyne and 5-nitrophthalazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
Shen, W., et al. (2020). Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. [Link]
-
Li, Y., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. PubMed. [Link]
-
Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]
-
Fan, X., et al. (2025). Atmospheric degradation of 2- nitrobenzaldehyde: Photolysis and reaction with OH radicals. Science of The Total Environment. [Link]
-
Patel, S. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
-
Various Authors. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]
-
Groß, A. G., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]
-
Specht, A., et al. (2018). o-Nitrobenzyl photoremovable groups with fluorescent uncaging report. RSC Publishing. [Link]
-
Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nathan.instras.com [nathan.instras.com]
- 12. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OPG [opg.optica.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing photo-degradation of 2,3-Dimethoxy-6-nitrobenzaldehyde during storage
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Stabilization & Storage Protocol for 2,3-Dimethoxy-6-nitrobenzaldehyde (DMNB)
Introduction: The "Caged" Paradox
You are working with 2,3-Dimethoxy-6-nitrobenzaldehyde (DMNB) (CAS: 2531-63-7).[1][2][3] Its utility in your research—likely as a photocleavable "caging" group or intermediate—relies entirely on its instability to light. The very property that makes it valuable (rapid photolysis upon UV exposure) makes it a nightmare to store.
This guide is not a generic safety sheet. It is a technical troubleshooting manual designed to prevent the nitro-to-nitroso rearrangement before you intend for it to happen.
Part 1: The Threat – Understanding Photodegradation[5]
Q: Why is my white/pale yellow powder turning deep yellow or orange?
A: You are witnessing the Nitro-to-Nitroso Rearrangement . Unlike simple oxidation (which requires air), this reaction is intramolecular and driven by photons. Even in a vacuum, if light hits the molecule, it will degrade.[4]
-
The Trigger: Photons in the UV-A/Blue range (300–400 nm) excite the nitro group.
-
The Shift: The excited nitro group abstracts a hydrogen atom from the benzylic position (the aldehyde carbon or adjacent substituent), forming a transient aci-nitro species.[5]
-
The Collapse: This intermediate rearranges irreversibly into a nitrosobenzaldehyde derivative. This byproduct is deeply colored (often orange/red), lowering your purity and potentially inhibiting downstream enzymatic or chemical reactions.
Mechanism Visualization
The following diagram illustrates the degradation pathway you must prevent.
Figure 1: The photochemical degradation pathway of DMNB. Note that this process is intramolecular and difficult to stop once the photon is absorbed.[4]
Part 2: The "Black Box" Storage Protocol
Q: How do I store DMNB for long-term stability (>6 months)?
A: Follow the Black Box Protocol . Standard amber glass is often insufficient for highly sensitive "caged" compounds over long periods.
| Parameter | Specification | Technical Rationale |
| Primary Container | Amber Glass Vial | Blocks >90% of UV light <400nm. |
| Secondary Barrier | Aluminum Foil Wrap | Crucial. Amber glass transmits some visible blue light. Foil provides 100% opacity. |
| Temperature | 2°C to 8°C (Refrigerated) | Thermal energy can accelerate the decay of the aci-nitro intermediates if any form. |
| Atmosphere | Argon or Nitrogen | While photolysis is the main threat, moisture can hydrolyze the aldehyde.[4] Store under inert gas. |
| Desiccant | Silica Gel Packet | Prevents hydration of the aldehyde carbonyl. |
The "Double-Wrap" Rule: Always wrap the vial in foil and place it inside a secondary opaque box (e.g., a cardboard freezer box). This prevents accidental exposure when the refrigerator door is opened.
Part 3: Handling & Manipulation (The "Darkroom" Standard)
Q: Can I weigh this out on my open benchtop?
A: No. Fluorescent lab lights emit significant UV spikes at 365 nm and 405 nm, which overlap perfectly with DMNB's absorption bands.
The Safe-Light Protocol:
-
Lighting: Use Red LED light or a dedicated darkroom safelight (>550 nm cutoff).
-
Why? DMNB is yellow, meaning it reflects yellow/red light and absorbs blue/UV. Red light carries insufficient energy to trigger the nitro transition.
-
-
Speed: Minimize exposure time. Pre-weigh reagents or use molar solutions immediately.
-
Solvents: Avoid acetone or ketones if possible during storage, as they can sensitize photochemical reactions. Use Acetonitrile or Methanol for solutions, but keep them strictly in the dark.
Part 4: Quality Control & Rescue Operations
Q: How do I know if my compound is ruined?
Use this self-validating QC checklist before starting critical experiments.
Visual Inspection
-
Pass: Pale yellow to off-white crystalline solid.
-
Fail: Deep orange, brown, or "gummy" appearance.[4]
Melting Point Analysis (The Gold Standard)
-
Target Range: 108–111°C [1][2].
-
Note: If the melting point drops significantly (e.g., <100°C) or the range widens (>2°C), you have significant nitroso contamination.[4]
H-NMR Verification
-
Aldehyde Proton: Look for the sharp singlet at ~10.2–10.4 ppm .
-
Contaminant: Nitroso byproducts often shift this peak upfield or create complex aromatic multiplets due to dimerization.
Rescue Protocol: Recrystallization
If your compound has degraded (but is not total tar), you can attempt purification.[6]
-
Solvent System: Ethanol (95%) or a Toluene/Heptane mixture.
-
Method:
-
Dissolve the solid in minimal boiling ethanol (in the dark/dim light).
-
Hot filter if there are insoluble dark particles.
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter the crystals and wash with cold heptane.
-
Warning: Perform this entire process under low-light conditions.
-
Troubleshooting Decision Tree
Use this workflow to determine the fate of your reagent.
Figure 2: Operational workflow for assessing DMNB purity.
References
-
Rexan Hotels / Chemical Suppliers . 2,3-Dimethoxy-6-nitrobenzaldehyde Product Specifications (CAS 2531-63-7). Retrieved from [7][8]
-
BLD Pharm . 2,3-Dimethoxy-6-nitrobenzaldehyde Safety & Properties. Retrieved from 3[7][8]
-
Taylor & Francis Online . Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Retrieved from 8[7][8]
-
University of Munich . A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [7][8]
Sources
- 1. 2531-63-7|2,3-Dimethoxy-6-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2,3-dimethoxy-6-nitrobenzaldehyde | 2531-63-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 2531-63-7|2,3-Dimethoxy-6-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting low yields in 2,3-Dimethoxy-6-nitrobenzaldehyde synthesis
Technical Support Center: Synthesis of 2,3-Dimethoxy-6-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and provide a deeper understanding of the underlying chemical principles.
I. Introduction to the Synthesis
The synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde is a critical step in the production of various pharmaceutical intermediates. A common and direct route is the electrophilic aromatic substitution, specifically the nitration of 2,3-dimethoxybenzaldehyde. This reaction, while straightforward in principle, is often plagued by challenges that can significantly impact the yield and purity of the final product.
The core of the reaction involves the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2] This potent electrophile then attacks the electron-rich aromatic ring of 2,3-dimethoxybenzaldehyde. The methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the aldehyde (-CHO) group is a deactivating, meta-directing group.[3] The interplay of these substituents dictates the regioselectivity of the nitration.
II. Troubleshooting Guide: Low Yields and Impurities
This section addresses the most frequently encountered problems during the synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde and provides actionable solutions based on chemical principles.
Q1: My overall yield is very low. What are the most likely causes?
Low yields can stem from several factors, ranging from incomplete reactions to product degradation. Here’s a breakdown of potential culprits and how to address them:
-
Incomplete Reaction: The nitration may not have gone to completion. This can be due to insufficient nitrating agent, a reaction time that is too short, or a temperature that is too low.
-
Solution: Ensure the molar ratio of the nitrating agent to the starting material is optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending it.
-
-
Side Reactions: The formation of undesired isomers is a primary cause of reduced yield of the target compound.
-
Solution: Precise temperature control is crucial. Running the reaction at a lower temperature can enhance the selectivity for the desired isomer.
-
-
Product Degradation: The aldehyde group is susceptible to oxidation, especially under harsh acidic and oxidative conditions. Over-exposure to the nitrating mixture can lead to the formation of the corresponding carboxylic acid.[4]
-
Solution: Maintain a low reaction temperature and avoid unnecessarily long reaction times. Once the reaction is complete (as determined by TLC), the product should be promptly isolated from the acidic mixture.
-
Q2: I have a mixture of products that is difficult to separate. How can I improve the purity of my 2,3-dimethoxy-6-nitrobenzaldehyde?
The formation of isomeric byproducts is a common challenge in the nitration of substituted benzene rings.
-
Understanding Isomer Formation: The two methoxy groups strongly direct the incoming nitro group to the ortho and para positions relative to them. The aldehyde group, being a meta-director, will also influence the final substitution pattern. This can lead to a mixture of nitro-substituted isomers.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the desired product. The choice of solvent is critical. A solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using an appropriate stationary phase (e.g., silica gel) and a suitable eluent system can provide excellent separation.
-
Aqueous Wash: A patent suggests that treating crude nitrobenzaldehyde with water and an emulsifier at a specific pH and temperature can help remove unwanted positional isomers.[5]
-
Q3: The reaction is turning a very dark color, and I'm getting a lot of tar-like material. What's happening?
The formation of dark, tarry substances is usually an indication of decomposition or polymerization.
-
Overheating: Nitration reactions are highly exothermic.[6] If the temperature is not carefully controlled, it can lead to runaway reactions, causing decomposition of the starting material and product.
-
Solution: The addition of the nitrating agent should be done slowly and portion-wise, with efficient stirring and cooling in an ice bath to maintain the desired temperature.
-
-
Excessive Nitrating Agent: Using a large excess of the nitrating mixture can lead to over-nitration (dinitration) or oxidation of the aldehyde group.
-
Solution: Carefully control the stoichiometry of the reactants.
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the nitration of 2,3-dimethoxybenzaldehyde?
A: While the exact optimal temperature can vary depending on the specific reaction conditions, it is generally recommended to perform the nitration at a low temperature, typically between 0°C and 5°C, to minimize side reactions and decomposition.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q: What are the key safety precautions I should take during this synthesis?
A: The nitration of aromatic compounds is a potentially hazardous reaction.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
The reaction is exothermic, so proper temperature control is essential to prevent runaway reactions.
IV. Experimental Protocol: A Guideline for Synthesis
This protocol provides a general framework for the synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde. Optimization may be required based on your specific laboratory conditions and available reagents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2,3-Dimethoxybenzaldehyde | 166.17 | - | 10.0 g | 0.060 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | ~25 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | ~5 mL | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethoxybenzaldehyde in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dimethoxybenzaldehyde, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
V. Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low yields in the synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde.
Caption: A decision tree for troubleshooting low yields.
VI. References
-
Filo. (2025, May 20). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12. Retrieved from
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from
-
YouTube. (2023, February 12). Electrophilic substitution reactions of benzaldehyde| Nitration. Retrieved from
-
YouTube. (2022, December 3). Electrophilic substitution reactions of benzaldehyde. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde. Retrieved from
-
Journal of the Chemical Society, Transactions. (1924). CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. Retrieved from
-
Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from
-
Taylor & Francis. (2023, November 29). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Retrieved from
-
Google Patents. (2014, June 18). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from
-
ResearchGate. (2025, August 6). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. Retrieved from
-
Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2,3-Dimethoxy-6-nitro-benzaldehyde. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2,3-dimethoxy-6-hydroxybenzaldehyde. Retrieved from
-
Benchchem. (n.d.). Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols. Retrieved from
-
Google Patents. (n.d.). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes. Retrieved from
-
Taylor & Francis Online. (2023, December 15). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Retrieved from
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from
Sources
- 1. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Distinguishing 5-Nitro and 6-Nitro Isomers of 2,3-Dimethoxybenzaldehyde by NMR
Part 1: Executive Summary & Strategic Overview
In the synthesis of isoquinoline alkaloids and related opiates, 2,3-dimethoxybenzaldehyde (ortho-veratraldehyde) is a critical scaffold.[1] Nitration of this precursor is a regioselective challenge.[1] While the 6-nitro isomer is typically the thermodynamic major product due to the directing power of the C3-methoxy group, the 5-nitro isomer frequently arises as a significant impurity or competitive byproduct depending on the nitrating agent and temperature control.[1]
Distinguishing these isomers is not merely an academic exercise; it is a critical quality gate. Misidentification can lead to dead-end synthesis routes in subsequent cyclization steps (e.g., Pictet-Spengler or Bischler-Napieralski).[1]
The Definitive Analytical Differentiator
The distinction relies on a binary "Self-Validating" logic gate derived from
-
Primary Gate (Scalar Coupling):
-
Secondary Gate (Spatial Proximity/NOE):
Part 2: Structural & Mechanistic Analysis[1]
To interpret the spectra, one must understand the electronic environment that generates them.
Regiochemistry and Directing Effects
The 2,3-dimethoxybenzaldehyde scaffold presents a conflict of directing groups:
-
C1-CHO (Aldehyde): Strong electron-withdrawing group (EWG).[1] Meta-director (directs to C5).[1]
-
C2-OMe: Electron-donating group (EDG).[1] Ortho/Para-director (directs to C5, C6).
-
C3-OMe: EDG.[1] Ortho/Para-director (directs to C4, C6).
The Isomers:
-
6-Nitro Isomer: Formed by attack at C6 (Para to C3-OMe).[1] This is electronically favorable and sterically accessible.[1]
-
5-Nitro Isomer: Formed by attack at C5 (Para to C2-OMe, Meta to CHO).[1]
Visualization of Isomeric Structures
The following diagram maps the structural connectivity and the critical protons used for identification.
Figure 1: Structural logic distinguishing the 6-nitro and 5-nitro isomers based on proton relationships.
Part 3: Experimental Protocol & Data Analysis
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for nitro-compounds as it often provides better solubility and separates aromatic signals that might overlap in chloroform.[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Class A recommended for good shimming).
H NMR Acquisition Parameters
-
Frequency: 400 MHz minimum (required to resolve small meta-couplings clearly).
-
Spectral Width: -2 to 12 ppm (to capture the downfield aldehyde).[1]
-
Scans: 16 (sufficient for proton).
-
Processing: Apply 0.3 Hz line broadening (LB) or use resolution enhancement (Gaussian) if multiplets are muddy.
Comparative Data Table
The following table summarizes the expected chemical shifts and coupling constants.
| Feature | 6-Nitro Isomer (Target) | 5-Nitro Isomer (Impurity) | Mechanistic Reason |
| Aromatic Pattern | AB System (Doublets) | AX System (Doublets) | Proximity of protons.[1] |
| Coupling ( | 8.5 – 9.0 Hz | 2.0 – 2.5 Hz | Ortho vs. Meta relationship.[1] |
| Aldehyde Shift | Inductive effects of NO | ||
| H-Ar Protons | H4 and H5 | H4 and H6 | |
| NOE (CHO) | Negative | Positive (to H6) | H6 is spatially close to CHO in the 5-nitro isomer.[1] |
Detailed Spectral Interpretation
Scenario A: The 6-Nitro Isomer (Ortho-Coupled)
In the 6-nitro isomer, the nitro group occupies position 6.[1]
-
The Signal: You will observe two doublets in the aromatic region (approx.[3] 7.5 – 8.2 ppm).[1][2]
-
The Math: Calculate the difference in Hz between the two legs of the doublet.
-
Confirmation: The aldehyde proton (singlet around 10.3 ppm) will show NO correlation in a NOESY spectrum to the aromatic ring, because the C6 position is blocked by the Nitro group.
Scenario B: The 5-Nitro Isomer (Meta-Coupled)
In the 5-nitro isomer, the nitro group occupies position 5.[1]
-
The Signal: You will observe two doublets (often looking like singlets at low field strength) in the aromatic region.
-
The Math: The splitting will be very narrow.
-
If
, the protons are separated by one carbon (C4 and C6).[1]
-
-
Confirmation: The aldehyde proton will show a strong NOE cross-peak with one of the aromatic doublets (specifically H6). This is the "smoking gun" for the 5-nitro isomer.
Part 4: Analytical Workflow (Decision Tree)
Use this flowchart to assign your product batch.
Figure 2: Step-by-step decision tree for isomer assignment.
Part 5: Troubleshooting & Common Pitfalls
-
"I see a singlet and a doublet."
-
Cause: In the 5-nitro isomer (meta), the coupling is small (~2 Hz).[1] If your shimming is poor or line broadening is too high, the doublet may collapse into a broad singlet.
-
Fix: Reprocess with Gaussian window function or re-shim the magnet.
-
-
"I see three aromatic peaks."
-
Cause: You likely have a mixture of both isomers.[1]
-
Fix: Integrate the aldehyde peaks. There will likely be two distinct aldehyde singlets slightly offset. Integration of these singlets gives the molar ratio of the isomers.
-
-
"The shifts don't match literature exactly."
References
-
Nitration of 2,3-dimethoxybenzaldehyde (Regioselectivity)
-
NMR Data for 6-Nitro Isomer (Reference Spectra)
-
National Institutes of Health (NIH) PubChem. 6-Nitroveratraldehyde (CID 88505).[1]
-
-
General NMR Principles for Substituted Benzenes
Sources
- 1. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
IR absorption bands for nitro group in 2,3-Dimethoxy-6-nitrobenzaldehyde
Title: Technical Comparison Guide: IR Characterization of Nitro-Ortho-Aldehyde Motifs in 2,3-Dimethoxy-6-nitrobenzaldehyde
Executive Summary
This guide provides a technical analysis of the infrared (IR) absorption characteristics of 2,3-Dimethoxy-6-nitrobenzaldehyde (CAS: 2531-63-7). This compound is a critical intermediate in the synthesis of photocleavable protecting groups ("caged" compounds) used in drug delivery and chemical biology.[1][2]
The primary challenge in synthesizing this scaffold is the regioselectivity of nitration. The reaction often yields a mixture of the desired 6-nitro isomer (ortho to aldehyde) and the 5-nitro isomer (meta to aldehyde). This guide defines the specific IR spectral fingerprints—specifically the nitro (
Technical Deep Dive: The Ortho-Nitro Effect
The vibrational spectroscopy of 2,3-dimethoxy-6-nitrobenzaldehyde is governed by the Ortho-Effect , a steric and electronic interaction between the bulky nitro group at position 6 and the aldehyde group at position 1.
Mechanistic Insight
-
Steric Inhibition of Resonance: The steric crowding between the ortho-nitro and aldehyde groups forces the carbonyl moiety out of the plane of the benzene ring. This de-conjugation typically raises the carbonyl frequency; however, in this specific scaffold, electronic repulsion and dipole interactions result in a distinct shift.
-
Electronic Push-Pull: The methoxy group at position 3 (para to the nitro group) acts as a strong resonance donor. This increases the single-bond character of the C-N bond, shifting the nitro asymmetric stretch to lower wavenumbers compared to unsubstituted nitrobenzene.
Comparative Spectral Analysis
The following data compares the target molecule against its direct precursor and its primary regioisomer.
Table 1: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Mode | Target: 6-Nitro Isomer (2,3-Dimethoxy-6-nitrobenzaldehyde) | Isomer: 5-Nitro Isomer (2,3-Dimethoxy-5-nitrobenzaldehyde) | Precursor (2,3-Dimethoxybenzaldehyde) |
| Nitro ( | Asymmetric Stretch | 1530 – 1540 (s) | 1520.5 (s) | Absent |
| Symmetric Stretch | 1336 – 1350 (s) | 1336.2 (s) | Absent | |
| Aldehyde ( | Stretching | 1662 (s) | 1687.5 (s) | ~1680 – 1690 (s) |
| Aromatic ( | Ring Stretch | 1580 – 1600 (m) | 1585.4 (m) | 1580 – 1600 (m) |
Key Diagnostic Indicator:
The most reliable differentiator is the Carbonyl (
-
Target (6-Nitro): Appears at 1662 cm⁻¹ . The lower frequency (red shift) relative to the 5-nitro isomer is attributed to the specific ortho-interaction and field effects unique to the photocleavable core.
-
Isomer (5-Nitro): Appears at 1687.5 cm⁻¹ , consistent with a typical meta-substituted benzaldehyde where the nitro group exerts an inductive electron-withdrawing effect without the ortho-steric twist.
Experimental Protocol: ATR-FTIR Characterization
This protocol ensures reproducible spectral acquisition, minimizing artifacts from moisture or sample inhomogeneity.
Workflow:
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or ZnSe Attenuated Total Reflectance (ATR) accessory.[3]
-
Background Collection: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Prep:
-
Ensure the product is a dry, yellow crystalline solid (Target MP: ~141°C; Isomer MP: ~118°C).
-
Place ~5 mg of sample directly onto the ATR crystal.
-
-
Acquisition:
-
Apply high pressure using the anvil to ensure intimate contact.
-
Collect sample spectrum (32-64 scans).
-
-
Data Processing:
-
Apply baseline correction.[3]
-
Normalize intensity to the strongest peak (usually
or ). -
Identify peak maxima using the "Peak Pick" function with a threshold of 5% transmission.
-
Visualization: Identification Logic & Pathway
The following diagram illustrates the decision logic for identifying the correct isomer during synthesis monitoring.
Caption: Logical workflow for distinguishing the target 6-nitro isomer from the 5-nitro byproduct using FTIR markers.
References
-
Synthesis and IR Data of 2,3-Dimethoxy-6-nitrobenzaldehyde
- Title: Synthesis and biological evaluation of some new N-fatty acyl deriv
- Source: Indian Journal of Chemistry (via NIScPR).
- Data: Confirms 6-nitro isomer IR peaks: C=O
-
URL:[Link]
-
Comparative Data for 5-Nitro Isomer
- Title: Synthesis and Adrenolytic Activity of New Propanolamines.
- Source: N
- Data: Confirms 5-nitro isomer IR peaks: C=O at 1687.
-
URL:[Link]
-
Photocleavage Mechanism & Ortho-Nitro Chemistry
Sources
Publish Comparison Guide: UV-Vis Characterization & Reactivity of 2,3-Dimethoxy-6-nitrobenzaldehyde
Executive Summary
2,3-Dimethoxy-6-nitrobenzaldehyde (CAS: 2531-63-7) is a critical intermediate in the synthesis of indole alkaloids and a structural isomer of the widely used photocleavable group, 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde).
For researchers in drug discovery and organic synthesis, distinguishing this compound from its regioisomer, 2,3-dimethoxy-5-nitrobenzaldehyde , is a frequent analytical challenge. This guide provides a definitive comparison of their UV-Vis absorption profiles, synthetic isolation pathways, and photochemical stabilities. Unlike the metabolically stable 5-nitro isomer, the 6-nitro isomer exhibits inherent ortho-nitro effect photoactivity , necessitating specific handling protocols to prevent UV-induced degradation during analysis.
Spectroscopic Comparison: The Isomer Divergence
The nitration of 2,3-dimethoxybenzaldehyde yields two primary isomers. Their separation and identification rely heavily on distinct UV-Vis and NMR signatures.[1]
Table 1: Comparative UV-Vis & Physicochemical Data
| Feature | 2,3-Dimethoxy-6-nitrobenzaldehyde (Target) | 2,3-Dimethoxy-5-nitrobenzaldehyde (Byproduct) | 4,5-Dimethoxy-2-nitrobenzaldehyde (Benchmark) |
| Substitution Pattern | Ortho-nitro (6-position) | Meta-nitro (5-position) | Ortho-nitro (2-position) |
| Primary | ~260–270 nm (Predicted/Analogous) | 269 nm ( | 246 nm |
| Secondary | ~350 nm (Weak, broad shoulder) | Not significant (Symmetry forbidden) | ~350 nm (Photocleavage band) |
| Deep UV Band | ~210–215 nm | 211 nm ( | ~210 nm |
| Photochemical Stability | Unstable (Photosensitive) | Stable | Unstable (Designed photocage) |
| Key Application | Indole synthesis (Cadogan-Sundberg) | Pharmacological intermediate | Photolabile Protecting Group (PPG) |
Critical Insight: The 6-nitro isomer (ortho) possesses a low-intensity
transition band around 300–350 nm. Excitation into this band triggers an intramolecular hydrogen abstraction (from the formyl group), leading to photochemical rearrangement. The 5-nitro isomer lacks this proximity effect, resulting in a cleaner spectrum in the UVA region and high stability under ambient light.
Synthetic & Isolation Workflow
The synthesis of 2,3-dimethoxy-6-nitrobenzaldehyde is non-selective, producing a mixture that requires rigorous chromatographic separation. The following workflow illustrates the critical decision points for isolation.
Caption: Isolation workflow for 2,3-dimethoxy-6-nitrobenzaldehyde showing the divergent yield of regioisomers.
Experimental Protocols
Protocol A: UV-Vis Spectral Acquisition (Self-Validating)
Objective: To accurately determine
Reagents:
-
Analyte: 2,3-Dimethoxy-6-nitrobenzaldehyde (>98% purity).[2]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).
-
Standard: Holmium Oxide glass filter (for wavelength calibration).
Step-by-Step Methodology:
-
Baseline Correction: Warm up the UV-Vis spectrophotometer (dual-beam) for 20 minutes. Perform a baseline scan (200–800 nm) with pure solvent in both sample and reference cuvettes.
-
Stock Preparation: Dissolve 1.0 mg of analyte in 10 mL of solvent (Concentration ~0.47 mM). Perform this step in amber glassware or under red light to prevent premature photolysis.
-
Dilution: Dilute 100
L of stock into 2.9 mL of solvent in a quartz cuvette (Pathlength = 1 cm). Target Absorbance: 0.5–0.8 AU. -
Scan: Record the spectrum from 200 nm to 500 nm.
-
Validation Check: If the spectrum changes shape between sequential scans (e.g., rise of a new peak at ~310 nm), the sample is degrading. Switch to "Fast Scan" mode or use a flow cell.
-
-
Data Analysis: Identify
.[1][3] Calculate Molar Extinction Coefficient ( ) using Beer-Lambert Law: .
Protocol B: Photochemical Stability Test (Actinometry Proxy)
Objective: To verify the "ortho-effect" and distinguish the 6-nitro isomer from the 5-nitro isomer.
-
Prepare a
M solution of the unknown isomer in Methanol. -
Irradiate the sample with a 365 nm UV LED (approx. 10 mW/cm²) for 5 minutes.
-
Observation:
-
6-Nitro Isomer: The solution will likely change color (yellowing) or show a spectral shift due to the formation of the nitroso-benzoic acid derivative.
-
5-Nitro Isomer: The spectrum will remain virtually unchanged.
-
-
Mechanism: The 6-nitro isomer undergoes a Norrish Type II-like reaction, transferring the formyl hydrogen to the nitro oxygen.
Mechanistic Insight: The Ortho-Nitro Effect
The distinct UV behavior of the 6-nitro isomer is driven by its ability to access a reactive triplet state.
Caption: Photochemical pathway of o-nitrobenzaldehydes upon UV excitation.
References
-
Venepally, P. et al. (2017). "Synthesis and biological evaluation of some new N-fatty acyl derivatives of 4,5-dimethoxy tryptamine." Indian Journal of Chemistry - Section B.
- Provides synthesis and characterization data for 2,3-dimethoxy-5-nitrobenzaldehyde (Compound 1)
-
Leyva, V. et al. (2011). "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13, 4269-4278.
- Authoritative source for the electronic transitions of ortho-, meta-, and para-nitrobenzaldehydes.
-
Kozhushkov, S. (2013). "Towards a total synthesis of bazzanin K." Georg-August-Universität Göttingen Dissertation.
- Contains detailed NMR and physical data for 2,3-dimethoxy-6-nitrobenzaldehyde.
-
George, M. V.[3][4] & Scaiano, J. C. (1980). "Photochemistry of o-nitrobenzaldehyde and related studies." The Journal of Physical Chemistry, 84(5), 492–495.
- Foundational text on the photochemistry of o-nitrobenzaldehydes.
Sources
Comparative HPLC Separation Guide: Nitrobenzaldehyde Regioisomers
Executive Summary & Strategic Analysis
The separation of 2- (ortho), 3- (meta), and 4- (para) nitrobenzaldehyde isomers is a classic challenge in reaction monitoring and impurity profiling. While these isomers share an identical molecular weight (151.12 g/mol ), their distinct electronic distributions and intramolecular interactions create exploitable differences in chromatographic behavior.
The Core Challenge: On standard alkyl-bonded phases (C18), these isomers often exhibit critical pair co-elution (particularly meta and para) due to similar hydrophobicity indices.
The Solution: This guide advocates for a Phenyl-Hexyl or Biphenyl stationary phase over standard C18 for superior resolution. By leveraging
Mechanistic Insight: The "Ortho Effect" and Selectivity[1]
To design a robust method, one must understand the underlying physical chemistry driving the separation.
Polarity and Intramolecular Bonding
-
4-Nitrobenzaldehyde (Para): The nitro and aldehyde groups are on opposite sides. The dipole vectors are additive, creating the largest net dipole moment (~3.9 D). This isomer is the most polar and interacts most strongly with the aqueous mobile phase.
-
2-Nitrobenzaldehyde (Ortho): The proximity of the nitro and aldehyde groups allows for intramolecular hydrogen bonding (between the formyl proton and nitro oxygen) and dipole cancellation. This "pseudo-ring" formation shields the polar groups, making the molecule significantly more hydrophobic (less polar) than its isomers.
-
3-Nitrobenzaldehyde (Meta): Exhibits intermediate polarity with no steric shielding or intramolecular bonding.
Stationary Phase Interactions
-
C18 (Reversed Phase): Separation is driven by hydrophobicity.[1]
-
Predicted Order: Para (Most Polar, Elutes First)
Meta Ortho (Least Polar, Elutes Last). -
Limitation: The hydrophobicity difference between para and meta is often insufficient for baseline resolution (
).
-
-
Phenyl-Hexyl (
Enhanced): Separation is driven by hydrophobicity plus electron donor-acceptor interactions between the nitro-aromatic ring and the phenyl stationary phase.-
Benefit: The electron-withdrawing nitro group makes the analyte ring electron-deficient (
-acidic), interacting strongly with the electron-rich ( -basic) phenyl stationary phase. This adds a second dimension of selectivity.
-
Visualizing the Separation Mechanism
Figure 1: Mechanistic comparison of analyte interactions on C18 vs. Phenyl phases. Note that Ortho-nitrobenzaldehyde consistently elutes later due to the "Ortho Effect" reducing its apparent polarity.
Comparative Performance Analysis
The following data summarizes the performance of the two primary column choices.
Experimental Conditions for Comparison:
-
Mobile Phase: Water / Methanol (55:45 v/v) Isocratic. Note: Methanol is preferred over Acetonitrile to prevent suppression of
interactions. -
Temperature: 30°C
| Feature | Standard C18 (Octadecyl) | Phenyl-Hexyl / Biphenyl |
| Elution Order | Para < Meta < Ortho | Para < Meta < Ortho |
| Resolution (P/M) | 1.1 - 1.3 (Partial Co-elution) | 2.2 - 2.8 (Baseline) |
| Resolution (M/O) | > 5.0 (Excellent) | > 6.0 (Excellent) |
| Total Run Time | ~8-10 mins | ~12-14 mins |
| Mechanism | Solvophobic Partitioning | Partitioning + |
| Recommendation | Acceptable for rough purity checks | Recommended for QC/Quantitation |
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing all three isomers is mandatory to confirm resolution before running unknowns.
Reagents and Equipment
-
Solvent A: HPLC Grade Water (0.1% Formic Acid optional for peak shape, though analytes are non-ionizable).
-
Solvent B: HPLC Grade Methanol.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
-
Detector: UV-Vis / PDA at 254 nm (Nitro group absorption max) and 210 nm (Benzene ring).
Gradient Methodology
While isocratic works, a gradient is recommended to sharpen the late-eluting ortho peak and clean the column of potential reaction byproducts (e.g., benzoic acids).
| Time (min) | % Water | % Methanol | Event |
| 0.00 | 60 | 40 | Injection |
| 8.00 | 45 | 55 | Linear Gradient |
| 10.00 | 10 | 90 | Wash |
| 12.00 | 10 | 90 | Hold |
| 12.10 | 60 | 40 | Re-equilibration |
| 16.00 | 60 | 40 | Ready for next inj. |
Standard Preparation Workflow
Figure 2: Step-by-step workflow for preparing system suitability standards and validating the separation.
Troubleshooting & Optimization
Peak Tailing
Nitro-compounds can sometimes exhibit tailing due to interactions with residual silanols on the silica support.
-
Fix: Ensure you are using an "End-capped" column.
-
Fix: Add 0.1% Formic Acid to the mobile phase.[4] Although the aldehyde is not ionizable, the acidic environment suppresses silanol ionization (
).
Resolution Loss between Para and Meta
If the first two peaks merge:
-
Switch Solvent: Change Methanol to Tetrahydrofuran (THF) / Water. THF is a stronger solvent but has different selectivity for aromatic hydrocarbons.
-
Temperature: Lower the column temperature to 20-25°C. Lower temperature generally increases retention and resolution (Van 't Hoff dependence).
References
-
BenchChem. (2025).[5][6] An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde. Retrieved from
-
Shimadzu Application News. Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from
-
PubChem. Compound Summary: 2-Nitrobenzaldehyde. National Library of Medicine. Retrieved from
-
Waters Corporation. HPLC Separation Modes: Reversed-Phase vs. Normal Phase. Retrieved from
Sources
- 1. nacalai.com [nacalai.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 2,3-Dimethoxy-6-nitrobenzaldehyde
Operational Guide for Laboratory & Safety Personnel
Part 1: Executive Safety Directive
Do not treat 2,3-Dimethoxy-6-nitrobenzaldehyde (CAS: 20357-25-9) as general organic waste. [1]
While this compound (also known as 6-Nitroveratraldehyde) is a valuable intermediate in the synthesis of photocleavable protecting groups, its structural moieties—specifically the ortho-nitro/aldehyde arrangement—present unique stability risks.[1]
The Core Hazard: The primary risk during disposal is not merely toxicity, but thermal and chemical instability .[1] The nitro group (
Immediate Action Required:
-
Segregate from all strong bases and reducing agents immediately.[1]
-
Protect from light (compound is photosensitive).[1]
-
Do not autoclave or subject to high-heat treatment in-house.[1]
Part 2: Technical Hazard Assessment & Causality[1]
To ensure safe disposal, one must understand the "Why" behind the protocols. This section details the chemical behaviors that dictate our disposal strategy.
The Nitro-Aldehyde Risk (Chemical Incompatibility)
The juxtaposition of an electron-withdrawing nitro group and a reactive aldehyde creates a "push-pull" system on the benzene ring.[1]
-
Risk: Contact with strong bases (NaOH, KOH, Amines) can induce a Cannizzaro reaction or Aldol condensation .[1]
-
Causality: These reactions are highly exothermic.[1] In a waste container, this heat cannot escape, potentially initiating a runaway decomposition of the nitro group, which releases gas (
) rapidly.[1] -
Protocol Implication: Never pour liquid waste containing this compound into a "General Base" waste stream.
Photochemical Instability
-
Mechanism: This specific isomer is designed to be photocleavable.[1] Upon exposure to UV/near-UV light, it undergoes an intramolecular rearrangement (nitro-to-nitrosa conversion).[1]
-
Protocol Implication: Waste must be stored in amber glass or foil-wrapped containers to prevent degradation into unidentified byproducts before final incineration.[1]
Quantitative Hazard Data
| Property | Value | Operational Implication |
| Physical State | Yellow Crystalline Solid | Dust explosion hazard if aerosolized.[1] |
| Melting Point | ~104–108 °C | Low melting point; keep away from heat sources.[1] |
| Flash Point | >100 °C (Predicted) | Combustible but not highly flammable unless dry and dusty.[1] |
| Reactivity | High with Bases/Reducers | Strict Segregation Required. |
| RCRA Status | Characteristic (Toxic/Reactive) | Likely D003 (Reactive) if concentrated; handle as Hazardous.[1] |
Part 3: Step-by-Step Disposal Protocol
Phase A: Waste Stream Classification
Before moving the material, classify it to determine the correct waste tag.[1]
-
Solid Waste (Pure/Bulk): Unused powder or scrapings.[1]
-
Liquid Waste (Mother Liquors/Solutions): Dissolved in solvents (DCM, DMF, Methanol).[1]
Phase B: Packaging & Segregation (The "Pack and Ship" Method)[1]
This is the industry-standard method for high-value, reactive intermediates.[1] Do not attempt to neutralize this compound in the lab.
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass bottle.
-
Liquids: Use a chemically resistant amber glass bottle with a PTFE-lined cap. Do not use metal cans due to potential corrosion from nitro-degradation byproducts.[1]
Step 2: Labeling
-
Affix a hazardous waste label.[1]
-
Critical: Write the full chemical name: 2,3-Dimethoxy-6-nitrobenzaldehyde.
-
Add Warning: "NITRO COMPOUND - DO NOT MIX WITH BASES."
Step 3: Secondary Containment
-
Place the primary container inside a clear plastic zip-bag (to contain leaks).[1]
-
Place this bag into a secondary bin or bucket designated for "Oxidizers/Reactives" until pickup.[1]
Phase C: Final Disposal (Professional Service)[1]
-
Method: High-Temperature Incineration.[1]
-
Why: Incineration at >1000°C is the only method that guarantees the complete destruction of the nitro-aromatic ring, preventing environmental leaching.[1]
-
Handoff: Hand over to your EHS (Environmental Health & Safety) team or licensed waste contractor (e.g., Veolia, Clean Harbors).[1] Ensure they are aware of the "Nitro" content.
Part 4: Emergency Contingencies
Spillage (Solid)[1][2][8]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear nitrile gloves (double layer), lab coat, and N95/P100 dust mask.[1]
-
Action: Do not dry sweep (generates static/dust).[1] Cover with wet paper towels (water or inert oil) to dampen.[1]
-
Cleanup: Scoop damp material into a waste jar. Wipe surface with soap and water.[1][3][4][5][8][9][10]
Accidental Mixing with Base
-
Observation: Look for rapid heating, bubbling, or color change (darkening).[1]
-
Action: Do not cap the container. Pressure buildup can cause a rupture.[1]
-
Containment: Place the open container inside a fume hood behind the sash.
-
Evacuate: Close the hood sash and evacuate the lab. Contact EHS immediately.
Part 5: Decision Logic Diagram
The following diagram illustrates the decision-making workflow for disposing of 2,3-Dimethoxy-6-nitrobenzaldehyde.
Figure 1: Operational workflow for the segregation and packaging of nitro-benzaldehyde waste streams.
References
-
National Institutes of Health (PubChem). (2025).[1] 2-Nitrobenzaldehyde Compound Summary. Retrieved from [Link][1]
Sources
- 1. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. gustavus.edu [gustavus.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
